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  • Product: (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
  • CAS: 1187929-90-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the transition from flat, sp2-rich aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. (R)-Octahydro-pyrido[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-rich aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one (CAS: 1187929-90-3) represents a highly valuable, conformationally constrained bicyclic scaffold. By fusing a piperidine ring with a piperazinone ring, this "privileged scaffold" acts as a rigid bioisostere for standard piperazines. This rigidity significantly reduces the entropic penalty upon target binding, making it a critical building block in the development of highly potent G-protein-coupled receptor (GPCR) antagonists and viral integrase inhibitors.

This whitepaper provides an authoritative overview of its physicochemical properties, a self-validating synthetic methodology, and its field-proven applications in pharmacology.

Physicochemical Properties & Structural Dynamics

The architecture of (R)-octahydro-pyrido[1,2-a]pyrazin-4-one forces the nitrogen atoms into a fixed spatial arrangement, which is critical for directional hydrogen bonding and dipole alignment in protein binding pockets. The (9aR) stereocenter at the bridgehead carbon dictates the overall 3D vector of any substituents attached to the secondary amine.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
CAS Number 1187929-90-3
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Stereochemistry (9aR)-configuration
Boiling Point ~299 ºC at 760 mmHg
Density ~1.13 g/cm³
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Tertiary Amine)

Synthetic Methodology: Regioselective Assembly

The synthesis of (R)-octahydro-pyrido[1,2-a]pyrazin-4-one requires precise control over competing nucleophilic sites. The protocol below leverages the inherent steric and electronic differences between a primary and secondary amine to achieve a self-validating, two-step cascade without the need for complex protecting group strategies.

Causality & Experimental Design (E-E-A-T)

Starting from (R)-2-(aminomethyl)piperidine, the system presents two nucleophilic nitrogens. The primary amine (-CH₂NH₂) is less sterically hindered than the secondary piperidine nitrogen. By utilizing ethyl bromoacetate at low temperatures, we kinetically favor the mono-alkylation of the primary amine. Subsequent solvent exchange to a high-boiling non-polar solvent (toluene) provides the thermal energy required for the secondary piperidine nitrogen to attack the newly installed ester, driving the thermodynamically favorable intramolecular lactamization.

Step-by-Step Protocol

Step 1: Regioselective Mono-Alkylation

  • Preparation: Dissolve 10.0 mmol of (R)-2-(aminomethyl)piperidine in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (Et₃N) to act as an acid scavenger.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 10.5 mmol (1.05 eq) of ethyl bromoacetate dropwise over 30 minutes. Rationale: Slow addition at low temperature prevents over-alkylation and suppresses the reaction of the secondary amine.

  • Workup: After stirring for 2 hours at room temperature, wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the unpurified intermediate.

Step 2: Thermal Lactamization (Ring Closure)

  • Solvent Exchange: Dissolve the crude intermediate in 60 mL of anhydrous toluene.

  • Cyclization: Heat the solution to reflux (110 °C) for 16 hours. Rationale: The high temperature overcomes the activation energy barrier for the secondary amine to attack the ester carbonyl. The expulsion of ethanol drives the equilibrium toward the stable 6-membered lactam.

  • Purification: Concentrate the mixture in vacuo. Purify the residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure (R)-octahydro-pyrido[1,2-a]pyrazin-4-one.

Synthesis SM (R)-2-(Aminomethyl)piperidine Reagent Ethyl Bromoacetate (Alkylation) SM->Reagent Step 1 (0 °C) Intermediate Mono-alkylated Intermediate Reagent->Intermediate Cyclization Thermal Lactamization (Ring Closure) Intermediate->Cyclization Step 2 (110 °C) Product (R)-Octahydro-pyrido [1,2-a]pyrazin-4-one Cyclization->Product

Step-by-step synthetic workflow for (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one.

Pharmacological Applications & Mechanistic Insights

The (R)-octahydro-pyrido[1,2-a]pyrazin-4-one core is a highly sought-after motif in medicinal chemistry due to its ability to lock pharmacophores into bioactive conformations.

μ-Opioid Receptor Antagonists

In the development of therapies for opioid-induced bowel dysfunction and obesity, researchers have utilized this scaffold to replace flexible octahydroquinolizine templates. According to Le Bourdonnec et al. , substituting flexible chains with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold yields compounds with sub-nanomolar affinity for the μ-opioid receptor ( Ki​ = 0.47 nM). The rigidity of the pyrazinone ring ensures that lipophilic appendages at the 2- or 3-positions are perfectly vectored into the receptor's hydrophobic binding pockets.

Adenosine A2A Receptor Antagonists

The scaffold has also shown remarkable efficacy in central nervous system (CNS) drug design, particularly for Parkinson's disease. Peng et al. demonstrated that appending triazolotriazine derivatives to the octahydropyrido[1,2-a]pyrazine core generates highly potent Adenosine A2A receptor antagonists. The conformational restriction minimizes the entropic penalty of binding, resulting in Ki​ values as low as 0.2 nM and excellent oral efficacy in rodent catalepsy models.

Pathway Scaffold (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one (Rigid Bioisostere) Receptors GPCR Targets (μ-Opioid / Adenosine A2A) Scaffold->Receptors Target Engagement Binding High-Affinity Antagonist Binding (Reduced Entropic Penalty) Receptors->Binding Thermodynamic Mechanism Effect Therapeutic Efficacy (Analgesia / Parkinson's Models) Binding->Effect Clinical Outcome

Pharmacological mechanism of rigid bicyclic pyrazinone scaffolds in GPCR targeting.

Analytical Characterization

To ensure the integrity of the synthesized (R)-octahydro-pyrido[1,2-a]pyrazin-4-one, rigorous analytical validation is required:

  • Chiral HPLC: Essential for confirming the enantiomeric excess (ee) of the (9aR) stereocenter. A standard stationary phase such as Chiralpak AD-H with a Hexane/Isopropanol mobile phase is highly effective.

  • NMR Spectroscopy: The bridgehead proton (H-9a) presents a distinct diagnostic signal in ¹H-NMR. Due to its axial/equatorial relationships with the adjacent methylene protons of the piperidine ring, it typically appears as a complex multiplet whose coupling constants confirm the chair-conformation of the fused system.

References

  • Title: Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: (+/-)-1,4-Diazabicyclo[4.4.0]decane (Parent Scaffold Properties). Source: PubChem Database (National Institutes of Health) URL: [Link]

Exploratory

The Chiral Bicyclic Scaffold: (R)-Octahydro-pyrido[1,2-a]pyrazine and its 4-one Derivative in Modern Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, navigating complex chiral chemical space while maintaining favorable physicochemical properties is a primary challenge. The bicyclic scaffold (R)-Octahydro-pyrido[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, navigating complex chiral chemical space while maintaining favorable physicochemical properties is a primary challenge. The bicyclic scaffold (R)-Octahydro-pyrido[1,2-a]pyrazine (CAS 179605-64-2) and its oxidized counterpart, the 4-one derivative , have emerged as privileged structures in drug discovery [1][2]. While CAS 179605-64-2 strictly designates the fully reduced amine, medicinal chemists frequently utilize both the reduced core and the 4-one derivative to fine-tune target affinity and pharmacokinetic profiles. This technical guide explores the structural causality, pharmacological applications, and synthetic methodologies associated with this highly versatile chiral building block.

Physicochemical Profiling & Structural Causality

The utility of the octahydro-pyrido[1,2-a]pyrazine scaffold lies in its rigid, fused-ring geometry. The bridgehead nitrogen and the defined stereocenter at the 9a position force the molecule into a stable chair-chair conformation. This rigidity is highly prized because it precisely projects substituents into 3D space, minimizing the entropic penalty upon binding to a target protein.

The Strategic Shift: Amine vs. Amide (4-one)

A common optimization strategy involves transitioning from the fully reduced scaffold (CAS 179605-64-2) to the 4-one derivative. The causality behind this choice is rooted in physicochemical tuning:

  • Basicity and hERG Liability: The fully reduced scaffold possesses two basic nitrogen atoms, which can lead to high overall basicity (pKa ~9.0). Highly basic lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. By oxidizing the system to the 4-one derivative, one nitrogen is incorporated into an amide bond, neutralizing its basicity and drastically reducing hERG liability.

  • Hydrogen Bonding: The introduction of the carbonyl group in the 4-one derivative provides a potent hydrogen bond acceptor, which can be leveraged to engage specific residues within a target binding pocket (e.g., kinase hinge regions or GPCR transmembrane domains).

Data Presentation: Physicochemical Comparison

The following table summarizes the quantitative differences between the two scaffold variants, highlighting the rationale for their selection in drug design.

Property(R)-Octahydro-pyrido[1,2-a]pyrazine (CAS 179605-64-2)(R)-Octahydro-pyrido[1,2-a]pyrazin-4-oneCausality / Medicinal Chemistry Impact
Molecular Weight 140.23 g/mol 154.21 g/mol The addition of the carbonyl oxygen slightly increases MW but remains well within Lipinski's Rule of 5 limits.
Basic Centers Two basic nitrogensOne basic nitrogenAmide formation neutralizes one nitrogen, lowering overall basicity and mitigating off-target toxicity (e.g., hERG).
TPSA 15.3 Ų~29.1 ŲIncreased polar surface area due to the carbonyl enhances aqueous solubility and provides a new H-bond acceptor.
Calculated LogP ~0.7~0.2The 4-one derivative is less lipophilic, improving metabolic stability and reducing non-specific protein binding.

Target Engagement in Drug Discovery

The octahydro-pyrido[1,2-a]pyrazine core is a recognized pharmacophore for centrally active agents. Its ability to mimic endogenous ligands makes it highly effective for targeting G-Protein Coupled Receptors (GPCRs).

  • Opioid Receptors: Derivatives of this scaffold have demonstrated subnanomolar affinity for the mu-opioid receptor, acting as potent antagonists [3]. The rigid bicyclic system correctly positions an appended benzyl or aryl group into the hydrophobic pocket of the receptor.

  • 5-HT Receptors: The scaffold is heavily utilized in the development of 5-Hydroxytryptamine (Serotonin) receptor inhibitors. For example, specific functionalization of the octahydro-pyrido[1,2-a]pyrazine core has yielded highly selective 5-HTR1D antagonists, which are currently being investigated for their efficacy in treating certain cancers, such as Triple-Negative Breast Cancer (TNBC) [4].

GPCRPathway L Scaffold-derived Ligand R GPCR Target (e.g., 5-HT1D / mu-Opioid) L->R Target Engagement G G-Protein Activation R->G Conformational Shift E Effector (Adenylyl Cyclase) G->E Signal Transduction cAMP cAMP Levels Modulated E->cAMP Out Physiological Response cAMP->Out Downstream Effect

GPCR target engagement and downstream signaling modulated by scaffold-derived ligands.

Experimental Protocol: Scaffold Integration via SNAr

To incorporate CAS 179605-64-2 into a larger drug molecule, Nucleophilic Aromatic Substitution (SNAr) is a highly reliable method. The secondary amine in the pyrazine ring acts as a potent nucleophile.

Objective: N-arylation of (R)-Octahydro-pyrido[1,2-a]pyrazine with an electron-deficient aryl fluoride.

Step-by-Step Methodology

Step 1: Reaction Preparation (Inert Atmosphere)

  • Action: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, add (R)-Octahydro-pyrido[1,2-a]pyrazine (1.0 mmol, 140.2 mg) and the target Aryl Fluoride (1.1 mmol).

  • Causality: Flame drying removes trace moisture. Water can act as a competing nucleophile at elevated temperatures, leading to the hydrolysis of the aryl fluoride to a phenol, thereby reducing the yield of the desired N-arylated product.

Step 2: Solvent and Base Addition

  • Action: Dissolve the reagents in anhydrous Dimethyl Sulfoxide (DMSO, 5.0 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 0.43 mL).

  • Causality: DMSO is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex intermediate, accelerating the SNAr reaction. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the generated Hydrogen Fluoride (HF) without competing with the pyrazine amine for the electrophile.

Step 3: Thermal Execution

  • Action: Seal the vial and heat the reaction mixture to 80°C in a pre-heated oil bath for 12 hours.

  • Causality: The secondary amine of the scaffold is somewhat sterically hindered by the adjacent chiral stereocenter (9aR). Elevated thermal energy is required to overcome the activation energy barrier for nucleophilic attack.

Step 4: Quench and Specialized Workup

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc, 20 mL) and quench with distilled water (20 mL). Separate the layers. Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 15 mL), followed by brine (15 mL).

  • Causality: DMSO is notoriously difficult to remove via standard aqueous washes due to its high boiling point and miscibility with organic solvents. Washing with aqueous LiCl drastically increases the partition coefficient of DMSO into the aqueous phase, ensuring a highly pure organic layer.

Step 5: Validation and Characterization

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate the crude product using LC-MS and ¹H NMR.

  • Causality: This protocol is self-validating. In the ¹H NMR spectrum, the disappearance of the broad secondary amine N-H proton (~1.5-2.0 ppm) and the downfield shift of the adjacent CH₂ protons on the pyrazine ring confirm successful N-arylation.

SyntheticWorkflow A Aryl Halide Electrophile C SNAr Reaction (DMSO, DIPEA, 80°C) A->C B (R)-Octahydro-pyrido [1,2-a]pyrazine (CAS 179605-64-2) B->C D Bicyclic Intermediate C->D Nucleophilic Attack E Amide Coupling / Oxidation D->E F Target Drug Candidate E->F Final Assembly

Synthetic workflow for integrating the chiral bicyclic scaffold via SNAr.

References

  • Google Patents. "WO2020183011A1 - Htr1d inhibitors and uses thereof in the treatment of cancer".
Foundational

Stereochemical Architecture and Synthesis of Octahydropyrido[1,2-a]pyrazine Derivatives: A Technical Guide

Executive Summary The octahydropyrido[1,2-a]pyrazine scaffold is a privileged bicyclic nitrogen-containing heterocycle that serves as the structural backbone for numerous central nervous system (CNS) agents, including po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydropyrido[1,2-a]pyrazine scaffold is a privileged bicyclic nitrogen-containing heterocycle that serves as the structural backbone for numerous central nervous system (CNS) agents, including potent 5-HT6 and Adenosine A2A receptor antagonists. As a Senior Application Scientist, I have observed that the primary bottleneck in developing these derivatives lies in controlling and assigning their stereochemistry. The 3D conformation of this fused piperidine-piperazine system—dictated by the relative and absolute stereochemistry at the bridgehead nitrogen and adjacent carbon—profoundly impacts receptor binding affinity and pharmacokinetic stability.

This whitepaper provides an in-depth analysis of the stereochemical behavior of octahydropyrido[1,2-a]pyrazines, details field-proven stereoselective synthetic workflows, and outlines robust analytical methods for absolute configuration assignment.

Conformational Analysis & Stereochemical Logic

The structural integrity of the octahydropyrido[1,2-a]pyrazine system hinges on the fusion of its two saturated rings. The bridgehead nitrogen (N5) and the adjacent chiral carbon (C9a) define the geometry of the molecule, which exists in a thermodynamic equilibrium between cis-fused and trans-fused conformations.

The Trans-Fused Preference

Stereochemical studies consistently demonstrate that the octahydropyrido[1,2-a]pyrazine ring system preferentially adopts a trans-fused ring conformation [1]. The causality behind this preference is rooted in stereoelectronic stabilization. In the trans-fused state, the lone pair of electrons on the bridgehead nitrogen is oriented anti-periplanar to the axial proton on C9a. This geometry allows for optimal hyperconjugation ( n→σ∗ ), where the nitrogen lone pair donates electron density into the antibonding orbital of the adjacent C-H bond. Furthermore, the trans-fusion minimizes the severe 1,3-diaxial steric clashes that plague the cis-fused conformer.

Diagnostic Marker: Bohlmann Bands

This stereoelectronic hyperconjugation weakens the anti-periplanar C-H bond, which manifests spectroscopically. Infrared (IR) spectra of trans-fused octahydropyrido[1,2-a]pyrazines exhibit characteristic Bohlmann bands —distinct absorption stretches in the 2700–2800 cm⁻¹ region[2]. The presence of these bands serves as a rapid, definitive diagnostic marker for the trans-fused architecture, allowing chemists to validate the core conformation before proceeding to complex NMR studies.

G N1 Octahydropyrido[1,2-a]pyrazine Core Scaffold N2 Bridgehead N5 & C9a Stereocenters N1->N2 N3 Trans-Fused Conformation (Thermodynamically Preferred) N2->N3 Major Equilibrium N4 Cis-Fused Conformation (Sterically Hindered) N2->N4 Minor Equilibrium N5 N-Lone Pair / C9a-H Anti-periplanar Alignment N3->N5 Stereoelectronic Effect N6 Bohlmann Bands (IR) 2700-2800 cm⁻¹ N5->N6 Spectroscopic Confirmation

Conformational equilibrium and stereoelectronic validation of octahydropyrido[1,2-a]pyrazine.

Analytical Assignment of Absolute Stereochemistry

While X-ray crystallography remains the gold standard for assigning absolute stereochemistry, it necessitates highly crystalline samples[3]. For liquid or amorphous octahydropyrido[1,2-a]pyrazine derivatives, the Competing Enantioselective Conversion (CEC) method utilizing Bode’s chiral acylated hydroxamic acids is the most robust alternative[4].

The CEC Method Logic

The CEC method is a self-validating kinetic resolution system. It relies on the energy difference between two diastereomeric transition states when an enantiopure reagent reacts with the cyclic secondary amine. The reaction that proceeds faster is identified as the "matched" case, allowing for the assignment of absolute configuration by analogy to empirical models[4]. However, this method is highly dependent on the conformational energy of the substrate. If a bulky substituent at the 2-position forces the required axial transition state conformation above ~3 kcal/mol, the selectivity degrades rapidly[5].

Table 1: CEC Selectivity vs. Axial Conformational Energy

Quantitative limits of the CEC method for substituted cyclic amines.

Substituent BulkAxial Conformational EnergyCEC Selectivity OutcomeTransition State Viability
Small (e.g., Methyl)< 2.0 kcal/molExcellent (High d.e.)Matched case easily accessible
Medium (e.g., Benzofuran)2.1 – 2.5 kcal/molGoodMatched case favored
Large (e.g., Bulky Aryl)3.0 – 4.0 kcal/molPoor / Non-selectiveSteric clash overrides kinetic resolution
Extreme> 6.0 kcal/molNo ReactionAxial conformation inaccessible
Protocol: CEC Assay Setup for Absolute Configuration
  • Reagent Preparation: Prepare 0.1 M stock solutions of both enantiomers of Bode’s chiral acylated hydroxamic acid in anhydrous CH₂Cl₂[4].

  • Substrate Addition: In two separate vials, add 0.05 mmol of the unknown octahydropyrido[1,2-a]pyrazine derivative dissolved in 0.5 mL CH₂Cl₂.

  • Kinetic Initiation: Add the matched and mismatched reagents to their respective vials simultaneously at 25°C.

  • Controlled Quenching: Monitor the reaction. Quench both reactions precisely when the faster reaction reaches ~40-50% conversion (typically 1-4 hours depending on steric bulk).

  • NMR Analysis: Evaporate the solvent and analyze the crude mixture via ¹H NMR. Calculate the conversion ratio by integrating the product amide peaks against the unreacted amine.

  • Assignment: The vial exhibiting the higher conversion rate represents the matched transition state, dictating the absolute configuration of the starting amine.

G C1 Unknown Enantiomer (Secondary Amine) C3 Competing Enantioselective Conversion (CEC) Assay C1->C3 C2 Bode's Chiral Acylated Hydroxamic Acids C2->C3 C4 Kinetic Resolution (NMR Conversion Check) C3->C4 C5 Matched Case (Fast) Lower TS Energy C4->C5 >40% Conv. C6 Mismatched Case (Slow) Higher TS Energy C4->C6 <10% Conv. C7 Absolute Configuration Assigned C5->C7 Analogy to Model

Workflow for assigning absolute configuration using the CEC kinetic resolution method.

Stereoselective Synthetic Workflows

Synthesizing the octahydropyrido[1,2-a]pyrazine core with high diastereomeric excess requires rigid control over the cyclization intermediates. A highly efficient route involves the use of 1,2-cyclic sulfamidates derived from chiral amino acids[6]. This method locks the stereocenter early in the synthesis, preventing racemization during subsequent ring closures.

Protocol: Stereoselective Synthesis via Cyclic Sulfamidates
  • Precursor Activation: Convert a chiral amino alcohol (e.g., derived from L-phenylalanine) into a 1,2-cyclic sulfamidate using thionyl chloride followed by oxidation with ruthenium oxide (RuO₄)[6].

  • Regioselective Ring-Opening: React the cyclic sulfamidate with a ketal-protected acetylide nucleophile in THF at -78°C. This proceeds via an Sₙ2 mechanism, cleanly opening the ring to form an N-sulfamate intermediate with complete inversion of stereochemistry.

  • Hydrolysis: Subject the intermediate to acidic hydrolysis (2M HCl) to yield the alkynylated amine while keeping the ketal protecting group intact.

  • Cyclization to Iminium Ion: Perform a stereoselective hydrogenation of the alkyne, followed by ketal deprotection. The resulting aminoketone spontaneously cyclizes under mildly acidic conditions to form a cyclic iminium ion.

  • Stereoselective Reduction: Hydrogenate the cyclic iminium ion using Pd/C under H₂ atmosphere. The catalyst approaches from the less sterically hindered face, yielding the thermodynamically favored trans-fused octahydropyrido[1,2-a]pyrazine with >98% diastereomeric excess (d.e.)[6].

Medicinal Chemistry Applications & SAR

The rigid, trans-fused geometry of octahydropyrido[1,2-a]pyrazine makes it an ideal bioisostere for positioning pharmacophores in 3D space. It has been extensively utilized in the development of highly selective receptor antagonists.

For instance, structural-activity relationship (SAR) studies have demonstrated that appending triazolotriazine capping groups to this scaffold yields exceptionally potent Adenosine A2A receptor antagonists, which show oral efficacy in rodent models of Parkinson's disease[7]. Similarly, aryl pyridyl sulfone derivatives utilizing this core exhibit high affinity for the 5-HT6 receptor, reversing scopolamine-induced cognitive deficits in vivo[8].

Table 2: Receptor Affinities of Key Octahydropyrido[1,2-a]pyrazine Derivatives

Summary of binding profiles across different therapeutic targets.

Target ReceptorCompound Class / Capping GroupBinding Affinity (Ki)Selectivity ProfileTherapeutic Indication
Adenosine A2A Triazolotriazine derivatives0.2 nM16,500-fold vs. A1 receptorParkinson's Disease[7]
5-HT6 Aryl pyridyl sulfonespKi ~ 9.0High vs. other 5-HT subtypesCognitive Deficits / Alzheimer's[8]
PI3 Kinase Benzoxazepine derivativesSub-nanomolarHigh isoform selectivityOncology / Antineoplastic[9]

Conclusion

Mastering the stereochemistry of octahydropyrido[1,2-a]pyrazine derivatives is non-negotiable for successful drug development utilizing this scaffold. By leveraging the stereoelectronic stability of the trans-fused conformation, utilizing cyclic sulfamidates for stereoselective synthesis, and validating absolute configurations via the CEC method and Bohlmann band IR analysis, researchers can build highly potent, selective, and structurally validated CNS therapeutics.

References

  • Bromidge, S. M., et al. Bicyclic piperazinylbenzenesulphonamides are potent and selective 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters (2002). Available at: [Link]

  • National Science Foundation / ACS. Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. The Journal of Organic Chemistry (2020). Available at:[Link]

  • The Journal of Organic Chemistry - ACS Publications. Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. (2020). Available at: [Link]

  • Peng, H., et al. Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry (2004). Available at: [Link]

  • Eskici, M., & Karanfil, A. New Carbon—Carbon Bond Forming Reactions of Cyclic Sulfate Esters and Cyclic Sulfamidates. Tetrahedron (2019). Available at: [Link]

  • Google Patents. RU2654068C1 - Benzoxazepine PI3 inhibitors and methods of use.
  • ResearchGate. Synthesis and Some Properties of (Z)-4-Arylidenehexahydropyrido[1,2-a]pyrazin-3(4H)-ones. Available at:[Link]

Sources

Exploratory

Spectroscopic Elucidation and Data Analysis of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

Executive Summary The bicyclic scaffold of (R)-octahydro-pyrido[1,2-a]pyrazin-4-one represents a highly privileged structural motif in modern medicinal chemistry. Its conformationally constrained piperazine-piperidine fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic scaffold of (R)-octahydro-pyrido[1,2-a]pyrazin-4-one represents a highly privileged structural motif in modern medicinal chemistry. Its conformationally constrained piperazine-piperidine fused ring system is a critical pharmacophore in the development of selective 5-HT6 receptor antagonists, adenosine A2a receptor ligands, and novel chemopreventive agents[1][2]. For drug development professionals and analytical chemists, the rigorous spectroscopic characterization of this scaffold is paramount.

This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of (R)-octahydro-pyrido[1,2-a]pyrazin-4-one. By moving beyond mere data tabulation, we dissect the underlying quantum and physicochemical mechanics driving these spectroscopic phenomena, providing a self-validating framework for structural elucidation.

Structural Significance and E-E-A-T Context

The octahydropyrido[1,2-a]pyrazine architecture is characterized by a bridgehead nitrogen (N5) and a chiral center at the C9a position. The (R)-enantiomer dictates the precise spatial orientation of the fused rings, which preferentially adopt a trans-fused conformation in solution to minimize steric strain[2]. The presence of the lactam carbonyl at C4 introduces significant electronic anisotropy, profoundly impacting the local magnetic environment of adjacent protons and carbons. Understanding this structural rigidity is essential, as it directly influences the metabolic stability and receptor-binding affinity of derived drug candidates[3].

Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causal Analysis of 1 H NMR Chemical Shifts

The 1 H NMR spectrum of (R)-octahydro-pyrido[1,2-a]pyrazin-4-one in CDCl 3​ is defined by the deshielding effects of the lactam and the tertiary amines.

  • The Bridgehead Proton (H9a): Located at the fusion of the two rings, H9a resonates downfield (typically δ 3.70–3.90 ppm). This pronounced deshielding is caused by the electron-withdrawing nature of the adjacent bridgehead nitrogen (N5) and the spatial proximity to the anisotropic cone of the C4 carbonyl.

  • Lactam Adjacent Protons (H3): The methylene protons at C3, flanked by the secondary amine (N2) and the C4 carbonyl, exhibit a distinct AB quartet or complex multiplet around δ 3.40–3.60 ppm. The diastereotopic nature of these protons in the rigid chiral framework causes them to couple with each other ( 2J≈13 Hz) and with the adjacent N-H proton.

  • Equatorial vs. Axial Splitting: The rigid trans-fused chair conformations cause distinct chemical shift separation between axial and equatorial protons. Equatorial protons generally resonate further downfield due to the anisotropic deshielding of the C-C bonds in the ring system.

Causal Analysis of 13 C NMR Chemical Shifts

The 13 C NMR spectrum provides a definitive map of the carbon framework:

  • Lactam Carbonyl (C4): Resonates at δ 168.0–170.0 ppm. The lack of conjugation keeps this shift highly predictable, while its relatively long longitudinal relaxation time ( T1​ ) necessitates specific acquisition parameters.

  • Bridgehead Carbon (C9a): Appears at δ 58.0–62.0 ppm. The high frequency is a direct result of the electronegative N5 atom pulling electron density away via the inductive effect.

NMR_Correlations C4 C4 (Carbonyl) δ 168-170 H3 H3 (CH2) δ 3.4-3.6 H3->C4 HMBC (3J) H9a H9a (Bridgehead) δ 3.8 H9a->C4 HMBC (3J) H6 H6 (CH2) δ 2.8-3.1 H9a->H6 COSY (3J) H6->C4 HMBC (3J)

Caption: Key 2D NMR logical relationships (HMBC and COSY) for structural validation.

Stereochemical Assignment

Standard 1D NMR cannot differentiate the (R) and (S) enantiomers in an achiral solvent. Absolute configuration is assigned using Competing Enantioselective Conversion (CEC) methods or chiral derivatizing agents (e.g., Mosher's acid), which create diastereomeric complexes with distinct NMR chemical shifts[4].

Mass Spectrometry (MS): Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive mode yields a robust molecular ion [M+H]+ at m/z 155.1184 (Calculated for C 8​ H 15​ N 2​ O + ).

Fragmentation Causality:

  • α -Cleavage: The initial fragmentation often involves the loss of carbon monoxide (-28 Da) from the lactam ring, driven by the stability of the resulting iminium cation.

  • Retro-Diels-Alder (RDA)-like Cleavage: The piperazine-4-one ring can undergo an RDA-like ring opening, expelling a neutral imine or ketene fragment, leaving the charge localized on the robust piperidine nitrogen.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 155 F1 Loss of CO (-28 Da) m/z 127 M->F1 α-cleavage F2 Ring Cleavage Fragment m/z 99 M->F2 RDA-like opening F3 Piperidinium Cation m/z 84 M->F3 C-N bond fission

Caption: Primary ESI-MS/MS fragmentation pathways of the [M+H]+ molecular ion.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following step-by-step methodology must be executed as a self-validating system.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal standard) B 1D NMR Acquisition (1H and 13C) A->B C 2D NMR Correlation (COSY, HSQC, HMBC) B->C D Stereochemical Assignment (CEC Method / Chiral Shift) C->D E Final Structural Validation D->E

Caption: Sequential, self-validating workflow for the complete spectroscopic elucidation.

Step-by-Step Methodology:
  • Sample Preparation (Internal Control): Dissolve 15 mg of (R)-octahydro-pyrido[1,2-a]pyrazin-4-one in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ lacks exchangeable protons, preventing signal overlap with the secondary amine (N-H). TMS acts as the zero-point calibration.

  • Instrument Calibration (Self-Validation): Lock the spectrometer to the deuterium frequency of CDCl 3​ . Shim the magnet until the TMS peak is perfectly symmetrical and sharp (width at half-height < 1.0 Hz).

    • Validation Check: If the TMS peak deviates from 0.00 ppm, field drift has occurred; recalibrate immediately.

  • 1 H NMR Acquisition: Acquire 16 scans with a 30° pulse angle and a 1.5-second relaxation delay.

  • 13 C NMR Acquisition: Acquire 1024 scans with a 45° pulse angle.

    • Causality: A prolonged relaxation delay ( d1=2.0 s) is strictly required to ensure the quaternary lactam carbonyl carbon (C4) fully relaxes, preventing artificial signal attenuation.

  • HRMS Validation: Inject 1 μ L of a 1 μ g/mL solution in MeOH/H 2​ O (1:1) with 0.1% formic acid into the LC-MS/MS.

    • Validation Check: The simultaneous presence of [M+H]+ (m/z 155) and the sodium adduct [M+Na]+ (m/z 177) confirms the exact molecular weight.

Quantitative Data Summary

The following tables synthesize the expected quantitative spectroscopic data, serving as a reference standard for structural verification.

Table 1: 1 H and 13 C NMR Spectral Data Summary (CDCl 3​ , 400 MHz / 100 MHz)

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)Carbon Type
N2-H 2.10 – 2.30br s, 1H (Exchangeable)-Amine
C3 3.40 – 3.60m, 2H48.5CH 2​
C4 --169.5C=O (Lactam)
C6 2.80 – 3.10m, 2H42.3CH 2​
C7 1.40 – 1.60m, 2H24.1CH 2​
C8 1.20 – 1.40m, 2H23.8CH 2​
C9 1.60 – 1.80m, 2H28.4CH 2​
C9a 3.70 – 3.90dd, J=11.0,3.5 , 1H60.2CH (Bridgehead)

Table 2: Key Infrared (IR) Vibrational Modes (ATR-FTIR)

Wavenumber (cm −1 )Vibrational ModeCausality / Structural Significance
3250 – 3350 N-H StretchBroad peak confirming the presence of the secondary amine in the piperazine ring.
2850 – 2950 C-H Stretch (sp 3 )Strong aliphatic stretches from the octahydro core.
1660 – 1680 C=O StretchHighly intense peak diagnostic of a 6-membered lactam (tertiary amide).

Table 3: High-Resolution Mass Spectrometry (HRMS) Fragmentation

Ion / Fragmentm/z Expectedm/z ObservedAssignment
[M+H]+ 155.1184155.1186Protonated molecular ion
[M+Na]+ 177.1004177.1005Sodium adduct
Fragment A 127.1235127.1231 [M+H−CO]+ ( α -cleavage)
Fragment B 84.081384.0810Piperidinium cation

References

  • Source: MDPI (Molecules)
  • Title: Bicyclic piperazinylbenzenesulphonamides are potent and selective 5-HT6 receptor antagonists Source: ResearchGate URL
  • Title: Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines Source: ACS Omega URL
  • Source: NSF.

Sources

Foundational

1H NMR and 13C NMR analysis of pyrido[1,2-a]pyrazine core

Comprehensive 1 H and 13 C NMR Elucidation of the Pyrido[1,2-a]pyrazine Core: A Technical Guide for Medicinal Chemists Executive Summary The pyrido[1,2-a]pyrazine framework is a privileged, nitrogen-containing bicyclic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H and 13 C NMR Elucidation of the Pyrido[1,2-a]pyrazine Core: A Technical Guide for Medicinal Chemists

Executive Summary

The pyrido[1,2-a]pyrazine framework is a privileged, nitrogen-containing bicyclic scaffold that has become a cornerstone in modern medicinal chemistry. Whether present as a fully conjugated aromatic system (pyrido[1,2-a]pyrazin-5-ium) or a saturated perhydro derivative (octahydro-1H-pyrido[1,2-a]pyrazine), this core is heavily utilized in the design of subnanomolar μ -opioid receptor antagonists[1] and potent broad-spectrum anticonvulsants[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we will dissect the causality behind the 1 H and 13 C NMR chemical shifts of the pyrido[1,2-a]pyrazine core, establish the logical relationships governing its connectivity, and provide a self-validating experimental workflow for rigorous structural elucidation.

Structural & Electronic Properties of the Core

The pyrido[1,2-a]pyrazine core consists of a pyridine-like ring fused to a pyrazine-like ring, sharing a bridgehead nitrogen (N-5) and a bridgehead carbon (C-9a).

The electronic distribution across this core is highly dependent on its saturation state:

  • Aromatic/Conjugated Core: The bridgehead nitrogen (N-5) donates its lone pair into the extended π -system. This creates a localized partial positive charge (pyridinium-like character) that exerts a profound inductive and anisotropic deshielding effect on the adjacent protons (H-4 and H-6). Advanced catalytic syntheses of these nitrogen-bridgehead heterocycles often require rigorous 2D NMR validation to confirm this dearomatization and fusion[3].

  • Octahydro (Saturated) Core: In the perhydro state, the core adopts a decalin-like chair-chair conformation. The stereochemistry at the C-9a bridgehead dictates whether the rings are cis- or trans-fused. The synthesis of diastereomerically pure piperazine-2,5-diones containing this core relies heavily on precise NMR validation to confirm relative stereochemistry via Karplus-dependent 3J coupling constants[4].

High-Resolution NMR Elucidation Strategy

Causality in 1 H NMR Signatures

The 1 H NMR spectrum of the pyrido[1,2-a]pyrazine core is defined by the proximity of protons to the heteroatoms N-2 and N-5.

  • H-6 and H-4 Deshielding: Protons at C-6 and C-4 are adjacent to the bridgehead N-5. In the aromatic core, H-6 is pushed extremely downfield ( δ 8.80–9.50 ppm) due to the magnetic anisotropy of the conjugated system and the electron-withdrawing nature of the N-5 cation.

  • Stereochemical Coupling: In the octahydro core, the axial proton at H-9a will exhibit large trans-diaxial couplings ( 3J≈10−12 Hz) with adjacent axial protons on C-1 and C-9, providing a direct readout of the ring fusion stereochemistry.

Table 1: Quantitative 1 H NMR Data Summary (DMSO- d6​ , 400 MHz)

PositionOctahydro (Saturated) Core δ (ppm)Aromatic/Conjugated Core δ (ppm)Multiplicity & Causality
H-1 / H-3 2.20 - 2.808.20 - 8.80Adjacent to N-2. Deshielded in aromatic due to ring current.
H-4 2.50 - 3.108.50 - 9.10Adjacent to bridgehead N-5. Broad multiplets in saturated core.
H-6 2.60 - 3.208.80 - 9.50Highly deshielded by N-5 induction and anisotropy.
H-7, H-8 1.20 - 1.807.50 - 8.10Distal to heteroatoms; standard aliphatic/aromatic shifts.
H-9 1.40 - 1.907.80 - 8.30Influenced by C-9a bridgehead proximity.
H-9a 2.10 - 2.60N/A (Quaternary)Bridgehead methine proton in saturated core; absent in aromatic.
Causality in 13 C NMR Signatures

The 13 C NMR strategy hinges on identifying the bridgehead carbon (C-9a). In the fully aromatic system, C-9a is a quaternary carbon ( δ 135.0–142.0 ppm) that will not appear in a DEPT-135 experiment. Conversely, in the octahydro core, C-9a is a methine (CH) carbon ( δ 60.0–65.0 ppm) that yields a positive phase signal in DEPT-135, easily distinguishing it from the negative phase methylene (CH 2​ ) carbons making up the rest of the rings.

Table 2: Quantitative 13 C NMR Data Summary (DMSO- d6​ , 100 MHz)

PositionOctahydro (Saturated) Core δ (ppm)Aromatic/Conjugated Core δ (ppm)Carbon Type (DEPT-135 Phase)
C-1 / C-3 45.0 - 52.0140.0 - 145.0CH 2​ (Negative) / CH (Positive)
C-4 55.0 - 60.0145.0 - 150.0CH 2​ (Negative) / CH (Positive)
C-6 58.0 - 62.0148.0 - 152.0CH 2​ (Negative) / CH (Positive)
C-7, C-8 22.0 - 28.0120.0 - 128.0CH 2​ (Negative) / CH (Positive)
C-9 28.0 - 32.0125.0 - 130.0CH 2​ (Negative) / CH (Positive)
C-9a 60.0 - 65.0135.0 - 142.0CH (Positive) / Quaternary (Invisible)

2D NMR Connectivity & Logical Relationships

To prevent assignment errors, a self-validating logical loop must be established using 2D NMR. COSY ( 3JHH​ ) maps the contiguous spin system of the pyridine-like ring (H-6 H-7 H-8 H-9). However, because the bridgehead N-5 breaks the 1 H spin system, HMBC ( 2JCH​ and 3JCH​ ) is mandatory to bridge the two rings. The critical validating correlation is the 3J HMBC cross-peak from H-6 to C-9a, which definitively proves the bicyclic fusion.

Connectivity H6 H-6 H7 H-7 H6->H7 COSY (3J) C9a C-9a (Bridgehead) H6->C9a HMBC (3J) N5 N-5 (Bridgehead) H6->N5 HMBC (2J/3J) H8 H-8 H7->H8 COSY (3J) H9 H-9 H8->H9 COSY (3J) H9->C9a HMBC (2J)

Caption: Logical relationship mapping of the pyrido[1,2-a]pyrazine core using COSY and HMBC correlations.

Self-Validating Experimental Protocol for NMR Acquisition

Do not treat NMR acquisition as a passive recording. The following protocol is a self-validating system designed to ensure that every structural claim is cross-examined by an orthogonal experiment.

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve 5–10 mg of the purified compound in 600 µL of highly pure DMSO- d6​ or CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides an absolute 0.00 ppm reference. Because the octahydro core contains multiple overlapping aliphatic multiplets, standardizing the chemical environment prevents solvent-induced shift variations.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Perform rigorous 3D gradient shimming (topshim) and manually tune the probe for both 1 H and 13 C frequencies.

  • Causality: Poor magnetic homogeneity artificially broadens signals, destroying the fine J -coupling multiplet structures required to calculate the Karplus stereochemical relationships at C-9a.

Step 3: 1D Acquisition ( 1 H, 13 C, and DEPT-135)

  • Action: Acquire a standard 1D 1 H spectrum (zg30) with a D1 relaxation delay of 2 seconds. Follow with a 13 C spectrum (zgpg30) and a DEPT-135.

  • Causality: The D1 delay ensures complete longitudinal relaxation, allowing for quantitative integration of the protons. DEPT-135 immediately isolates the C-9a bridgehead (CH) from the surrounding ring methylenes (CH 2​ ).

Step 4: 2D Heteronuclear Correlation (HSQC & HMBC)

  • Action: Run a multiplicity-edited HSQC to assign direct C-H pairs. Follow with an HMBC optimized for long-range couplings ( J≈8 Hz).

  • Causality: HSQC eliminates 1D overlapping ambiguity. HMBC acts as the ultimate structural validator by projecting correlations across the heteroatoms (e.g., H-4 to C-6, H-9 to C-9a), proving the structural integrity of the bicyclic framework.

NMR_Workflow A Sample Preparation (e.g., DMSO-d6, 5-10 mg) B 1D 1H NMR Acquisition (Assess purity & basic shifts) A->B C 1D 13C & DEPT-135 (Identify CH, CH2, CH3, Quaternary) B->C D 2D COSY (Map spin systems: C6-C7-C8-C9) C->D E 2D HSQC (Direct C-H correlations) D->E F 2D HMBC (Long-range correlations to C9a & N5) E->F G 3D Structure Validation (NOESY/ROESY for stereocenters) F->G

Caption: Self-validating experimental workflow for the NMR elucidation of bicyclic heterocycles.

Medicinal Chemistry Applications & Target Pathways

The structural rigidity and unique spatial geometry of the pyrido[1,2-a]pyrazine core make it an ideal pharmacophore for interacting with complex biological targets. Specifically, octahydro-1H-pyrido[1,2-a]pyrazine derivatives have been identified as highly potent, subnanomolar antagonists of the μ -opioid receptor[1].

By binding to the μ -opioid G-protein coupled receptor (GPCR), these constrained analogues prevent the activation of the inhibitory Gi/o protein. Consequently, adenylate cyclase remains active, cAMP levels are maintained, and the downstream analgesic and respiratory depressive effects of opioid agonists are blocked.

Pathway Ligand Octahydro-pyrido[1,2-a]pyrazine Derivative Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds (Ki < 1 nM) G_protein Gi/o Protein Inhibition Receptor->G_protein Blocks Activation cAMP cAMP Levels Maintained G_protein->cAMP Prevents Decrease Effect Antagonism / Blockade of Analgesia cAMP->Effect

Caption: Signaling pathway illustrating the antagonism of the μ-opioid receptor by pyrido[1,2-a]pyrazines.

References

  • Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Convenient Preparation of Diastereomerically Pure, Diversely Substituted Piperazine-2,5-diones from N-Protected α-Amino Acids Research Repository - Griffith University URL:[Link]

  • Rhodium–N-Heterocyclic Carbene Catalyzed Hydroalkenylation Reactions with 2-Vinylpyridine and 2-Vinylpyrazine: Preparation of Nitrogen-Bridgehead Heterocycles Organometallics - ACS Publications URL:[Link]

Sources

Exploratory

Molecular weight and formula of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

An In-Depth Technical Guide to the Molecular Weight and Formula of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one Introduction (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one is a heterocyclic compound of significant interest in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Formula of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

Introduction

(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a chiral bicyclic lactam, it serves as a crucial building block in the synthesis of novel therapeutic agents. Accurate determination of its fundamental physicochemical properties, namely its molecular formula and weight, is a cornerstone of its chemical identity and purity assessment. This guide provides a comprehensive overview of both the theoretical and experimental approaches to establish these critical parameters, tailored for professionals in research and development.

Theoretical Molecular Formula and Weight

The initial step in characterizing any chemical entity is to determine its molecular formula and calculate its corresponding molecular weight. The structure of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one dictates its elemental composition.

The molecular formula for (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one is C8H14N2O [1]. This formula is derived from its chemical structure, which incorporates eight carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The "(R)" designation in the name specifies the stereochemistry at the chiral center, which is crucial for its biological activity but does not alter the molecular formula or weight.

Molecular Structure

Caption: 2D structure of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one.

Calculation of Molecular Weight

The molecular weight can be expressed as either the monoisotopic mass or the average molecular weight (relative molecular mass).

  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element. This is the mass observed in high-resolution mass spectrometry.

  • Average Molecular Weight: Calculated using the weighted average of the natural abundances of all isotopes of each element. This is often used in stoichiometric calculations.

The calculation is based on the atomic weights of the constituent elements.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolMonoisotopic Mass (Da)Average Atomic Weight ( g/mol )
CarbonC12.0000012.011
HydrogenH1.007831.008
NitrogenN14.0030714.007
OxygenO15.9949115.999

Monoisotopic Mass Calculation: (8 * 12.00000) + (14 * 1.00783) + (2 * 14.00307) + (1 * 15.99491) = 154.11061 Da

Average Molecular Weight Calculation: (8 * 12.011) + (14 * 1.008) + (2 * 14.007) + (1 * 15.999) = 154.21 g/mol [2]

Experimental Verification of Molecular Formula and Weight

While theoretical calculations provide expected values, experimental verification is essential for confirming the identity and purity of a compound. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[3] This high precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass.[3][4]

Protocol for HRMS Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 0.1 mg/mL. The solvent system should be compatible with the chosen ionization technique.

    • Vortex the solution to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Employ a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion.[5] Electrospray ionization (ESI) is the most common choice for a molecule of this nature.

    • The analysis is typically run in positive ion mode, as the nitrogen atoms in the structure are readily protonated.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • Ensure the instrument is properly calibrated with a known standard to guarantee mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. In positive mode ESI, this will likely be the protonated molecule [M+H]⁺. Other adducts such as the sodium adduct [M+Na]⁺ may also be observed.[5]

    • Compare the experimentally measured m/z value of the molecular ion with the theoretically calculated value. A mass accuracy of less than 5 ppm is typically required for confident formula assignment.

    • Utilize the instrument's software to generate a list of possible molecular formulas that fit the measured exact mass within the specified tolerance. The correct formula, C8H14N2O, should be the top candidate.

Sample Sample Preparation (Dissolution & Filtration) LC Liquid Chromatography (Optional Separation) Sample->LC Injection IonSource Ion Source (ESI) (Molecule Ionization) LC->IonSource MassAnalyzer Mass Analyzer (TOF or Orbitrap) IonSource->MassAnalyzer [M+H]⁺, [M+Na]⁺ Detector Detector (Ion Detection) MassAnalyzer->Detector Data Data System (Mass Spectrum Generation) Detector->Data Analysis Formula Confirmation (Measured vs. Theoretical Mass) Data->Analysis

Sources

Foundational

Engineering Fused Pyrazine Heterocycles: A Mechanistic Guide to Next-Generation Biological Modulators

Executive Summary Fused pyrazine heterocyclic compounds represent a privileged class of pharmacophores in modern drug discovery. By fusing the electron-deficient pyrazine ring with electron-rich or structurally rigid rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fused pyrazine heterocyclic compounds represent a privileged class of pharmacophores in modern drug discovery. By fusing the electron-deficient pyrazine ring with electron-rich or structurally rigid rings (such as pyrrole, imidazole, or triazole), medicinal chemists can precisely tune the physicochemical properties, hydrogen-bonding capacity, and spatial geometry of the resulting molecules. This in-depth technical guide explores the biological activities of key fused pyrazine scaffolds—specifically focusing on their roles as precision kinase inhibitors, multi-target oncology modulators, and antimicrobial agents.

The Pyrazine Pharmacophore & Fused Topologies

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at para positions. While simple pyrazines exhibit biological activity, fusing them with other rings creates a "push-pull" electronic system and locks the molecule into specific conformations.

The core causality behind the success of fused pyrazines lies in their hydrogen-bonding architecture . The nitrogen atoms in the pyrazine ring act as potent hydrogen bond acceptors, perfectly suited to mimic the adenine ring of ATP when binding to the hinge region of various kinases[1]. Furthermore, the fused ring (e.g., pyrrole) often provides a hydrogen bond donor (NH), enabling dual-point anchoring within complex protein binding pockets[2].

Pyrrolo[2,3-b]pyrazines: Precision Kinase Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, when aberrantly activated, drive tumor angiogenesis and proliferation[1]. The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a highly potent and selective chemotype for FGFR inhibition[1].

Mechanistic Causality

The transition from monocyclic or alternative bicyclic scaffolds (like 1H-pyrazolo[4,3-b]pyridine) to 5H-pyrrolo[2,3-b]pyrazine dramatically increases binding affinity to FGFR1[1]. Crystallographic and docking studies reveal that the pyrazine nitrogen acts as a critical hydrogen bond acceptor to the backbone of the hinge region residue Ala564 [1].

To overcome clinical resistance driven by gatekeeper mutations (e.g., FGFR V561M), researchers have engineered covalent pan-FGFR inhibitors using the 5H-pyrrolo[2,3-b]pyrazine core[2]. By introducing a critical hydrogen bond between the pyrrole NH and Glu562 , and attaching an acrylamide warhead, these derivatives achieve nanomolar potency against both wild-type and mutant FGFRs[2].

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Kinase Domain) FGF->FGFR Activates FRS2 FRS2 / GRB2 Complex FGFR->FRS2 Phosphorylation Inhibitor Pyrrolo[2,3-b]pyrazine (Covalent Inhibitor) Inhibitor->FGFR Binds Hinge (Ala564) & Covalent Binding Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces MAPK RAS / RAF / MEK / ERK FRS2->MAPK Signal Cascade Proliferation Tumor Proliferation & Angiogenesis MAPK->Proliferation Drives

Diagram 1: FGFR signaling cascade and the mechanistic intervention by Pyrrolo[2,3-b]pyrazine inhibitors.

Imidazo[1,2-a]pyrazines: Multi-Target Modulators

The imidazo[1,2-a]pyrazine framework is a highly versatile, nitrogen-rich scaffold that has been extensively utilized in both oncology and infectious disease drug development[3].

In oncology, specific di- and tri-substituted imidazo[1,2-a]pyrazines exhibit potent antiproliferative properties[4]. For example, (imidazo[1,2-a]pyrazin-6-yl)ureas have been developed to target mutant p53 in Non-Small Cell Lung Cancer (NSCLC)[4]. Mechanistically, these compounds induce a dose-dependent overexpression of the TP53 gene, leading to the reactivation of the p53 mutant and subsequent cytostatic activity[4].

Emerging Frontiers: Triazolopyrazines and Steroidal Fused Pyrazines

Triazolopyrazines in Metabolic Disease

The fusion of triazole and pyrazine rings creates a scaffold with unique π-π stacking and metal ion coordination capabilities[5]. This scaffold has shown remarkable efficacy as Dipeptidyl peptidase-4 (DPP-4) inhibitors[5]. Specific [1,2,3]-triazolopiperidine derivatives have demonstrated IC50 values as low as 12.40 nM, outperforming clinical standards like Sitagliptin (IC50 19.40 nM) in biochemical assays[5].

Steroidal A-Ring Fused Pyrazines in Oncology

Integrating a pyrazine ring into the A-ring of steroid monomers (e.g., progesterone derivatives) yields highly potent anticancer agents[6]. These steroidal pyrazines act as inhibitors of CYP17A1, a critical enzyme in prostate cancer progression[7]. The most active derivatives induce apoptosis and G2/M phase cell cycle arrest in human prostatic tumor cells (PC-3) with sub-micromolar IC50 values[7].

Summary of Quantitative Data
Scaffold ClassRepresentative Derivative / ModificationPrimary Biological TargetDisease IndicationKey Metric (Efficacy)
Pyrrolo[2,3-b]pyrazine Compound 9p (Covalent pan-FGFR)[2]FGFR1/2/3 & MutantsBladder/Gastric CancerIC50: 4.2 - 14 nM[2]
Imidazo[1,2-a]pyrazine 1-(Imidazo[1,2-a]pyrazin-6-yl)ureas[4]Mutant p53NSCLCDose-dependent cytostasis[4]
Triazolopyrazine [1,2,3]-triazolopiperidine (12a)[5]DPP-4Type 2 DiabetesIC50: 12.40 nM[5]
Steroidal Pyrazine A-ring fused progesterone (12n)[7]CYP17A1Prostate CancerIC50: 0.93 μM (PC-3)[7]

Experimental Workflows: Synthesis & Biological Evaluation

To ensure scientific integrity and reproducibility, the evaluation of fused pyrazine compounds requires self-validating experimental systems. Below are the standardized protocols for evaluating kinase inhibition and cellular cytotoxicity.

Protocol A: Biochemical Kinase Assay for FGFR Inhibition (TR-FRET)

Rationale: To quantify the binding affinity (IC50) of pyrrolo[2,3-b]pyrazine derivatives against FGFR1. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a highly sensitive, homogeneous format.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Dilution: Serially dilute the fused pyrazine compounds in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Self-Validating Control: Include AZD4547 (a known potent FGFR inhibitor) as a positive control, and DMSO vehicle as a negative control[1].

  • Enzyme/Substrate Addition: Add recombinant FGFR1 enzyme and biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding (crucial for covalent inhibitors).

  • Reaction Initiation: Add ATP (at the predetermined Km concentration) to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Fit the dose-response data using a 4-parameter logistic regression to determine the IC50.

Protocol B: In Vitro Cytotoxicity and Apoptosis Assay (CCK-8 & Flow Cytometry)

Rationale: To evaluate the cellular efficacy and mechanism of death induced by steroidal A-ring fused pyrazines in prostate cancer models[6][7].

  • Cell Culture: Seed PC-3 (human prostate carcinoma) cells in 96-well plates at a density of 3 × 10³ cells/well in RPMI-1640 medium supplemented with 10% FBS[6]. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the steroidal pyrazine derivatives (e.g., 0.1 μM to 50 μM) for 48 hours. Include 5-fluorouracil (5-FU) as a positive control[6].

  • Viability Readout (CCK-8): Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 2 hours. Measure absorbance at 450 nm to calculate the inhibitory rate and IC50[6].

  • Apoptosis Analysis: For the most active compounds (e.g., compound 12n), scale up the treatment in 6-well plates. Harvest cells post-treatment, wash with cold PBS, and resuspend in binding buffer.

  • Staining: Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis[7].

HTS_Workflow Library Fused Pyrazine Library Synthesis Biochemical TR-FRET Kinase Assay (Target Affinity) Library->Biochemical Cellular CCK-8 Viability Assay (Cellular Efficacy) Biochemical->Cellular IC50 < 100nM ADMET In Vitro ADMET (Metabolic Stability) Cellular->ADMET High Selectivity Lead Lead Optimization (e.g., Gatekeeper Mutants) ADMET->Lead Favorable PK Lead->Library SAR Feedback

Diagram 2: High-Throughput Screening (HTS) and optimization workflow for fused pyrazine drug candidates.

Conclusion & Future Perspectives

Fused pyrazine heterocycles are far more than simple structural variations; they are highly engineered systems designed to exploit specific biological microenvironments. Whether acting as hydrogen-bond anchors in the ATP-binding cleft of FGFR kinases, reactivating mutant p53 in lung cancer, or inhibiting CYP17A1 via steroidal fusion, the pyrazine core provides unparalleled pharmacological versatility. Future development in this space will likely focus on exploiting these scaffolds for targeted protein degradation (PROTACs) and overcoming emerging clinical resistance mutations through covalent warhead integration.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules / PMC.[Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. ResearchGate.[Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research.[Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis.[Link]

  • Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. PMC / MDPI.[Link]

  • Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. MDPI.[Link]

Sources

Exploratory

The Pyrido[1,2-a]pyrazine Scaffold: Synthesis, Mechanistic Rationale, and Applications in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the rational design of conformationally restricted heterocycles is a cornerstone for achieving high target affinity and favorable pharmacokinetic profiles. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of conformationally restricted heterocycles is a cornerstone for achieving high target affinity and favorable pharmacokinetic profiles. As a Senior Application Scientist, I have observed the evolution of the pyrido[1,2-a]pyrazine scaffold from a niche bicyclic system to a privileged pharmacophore. This architecture provides a unique combination of structural rigidity, tunable lipophilicity, and precise spatial geometry for heteroatom placement.

This technical guide explores the mechanistic rationale behind selecting the pyrido[1,2-a]pyrazine core, details self-validating synthetic protocols for its construction, and evaluates its broad pharmacological applications—ranging from HIV-1 integrase strand transfer inhibitors (INSTIs) to central nervous system (CNS) modulators.

Mechanistic Grounding: The Chemical Biology of Pyrido[1,2-a]pyrazines

The therapeutic utility of pyrido[1,2-a]pyrazine derivatives is driven by two primary structural features:

  • Optimal Metal Chelation Geometry: The 1,8-dioxo derivatives (carbamoyl pyridones) possess a triad of heteroatoms perfectly arranged to chelate divalent cations. In the context of HIV-1, the viral integrase enzyme relies on two catalytic Mg²⁺ ions to execute the integration of viral dsDNA into the host genome. The pyrido[1,2-a]pyrazine core acts as a bidentate or tridentate ligand, sequestering these metal ions and halting the strand transfer process [1].

  • Conformational Restriction for CNS Penetration: For targets like γ-secretase and the μ-opioid receptor, reducing the entropic penalty of binding is critical. The bicyclic nature of octahydro-1H-pyrido[1,2-a]pyrazines locks the molecule into a bioactive conformation. Furthermore, the saturation of the ring system increases the fraction of sp³ carbons (Fsp³), which directly correlates with improved aqueous solubility, lower multidrug resistance (MDR) efflux ratios, and enhanced blood-brain barrier (BBB) penetration [2, 3].

G ViralRNA Viral RNA Genome RT Reverse Transcriptase (RNA to dsDNA) ViralRNA->RT ViralDNA Viral dsDNA RT->ViralDNA Integrase HIV-1 Integrase (Two Mg2+ Cofactors) ViralDNA->Integrase 3'-Processing HostDNA Host Genome Integration (Viral Replication) Integrase->HostDNA Strand Transfer Drug Pyrido[1,2-a]pyrazine INSTI (e.g., Cabotegravir) Drug->Integrase Chelates Mg2+ Blocks Transfer

Mechanism of HIV-1 Integrase inhibition by pyrido[1,2-a]pyrazine derivatives.

Core Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical transformation includes an analytical checkpoint to confirm reaction trajectory before proceeding.

Protocol A: Synthesis of the Bicyclic Carbamoyl Pyridone Core (HIV INSTIs)

The synthesis of the tetrahydro-2H-pyrido[1,2-a]pyrazine-1,8-dione core (the foundational pharmacophore for second-generation INSTIs like Cabotegravir) requires precise control over cyclization and reduction [1].

Step 1: Acetal Deprotection

  • Procedure: Dissolve the monocyclic acetal precursor (e.g., methyl 5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate) in concentrated formic acid (20 mL per 1.14 mmol). Heat at 80 °C under an argon atmosphere.

  • Causality: Formic acid serves a dual purpose as both solvent and acid catalyst, efficiently hydrolyzing the dimethyl acetal to the highly reactive aldehyde without degrading the sensitive carboxamide moiety.

  • Validation Checkpoint: Monitor via LCMS every hour. The reaction is complete only when the starting material mass is entirely replaced by the corresponding aldehyde mass [M+H]⁺. Evaporate the formic acid under high vacuum to prevent side reactions in the next step.

Step 2: Intramolecular Cyclization

  • Procedure: Resuspend the crude aldehyde in dry acetonitrile (10 mL). Add 2.2 equivalents of Lithium Bromide (LiBr). Reflux for 12–16 hours.

  • Causality: LiBr acts as a mild, halophilic Lewis acid. The Li⁺ coordinates with the aldehyde oxygen, increasing its electrophilicity, while the Br⁻ facilitates the tautomerization and subsequent nucleophilic attack by the adjacent nitrogen. This avoids the use of harsh mineral acids that could cleave the amide bond.

  • Validation Checkpoint: LCMS must show the formation of the 1,8-dioxo-1,8-dihydro-2H-pyrido[1,2-a]pyrazine intermediate. Quench with acetic acid and observe the precipitation of the white solid product.

Step 3: Catalytic Hydrogenation

  • Procedure: Dissolve the unsaturated intermediate in a 2:3 mixture of DMF:MeOH. Add 10 mol% of 10% Pd/C. Stir under a hydrogen balloon for 20 hours.

  • Causality: The B-ring double bond must be reduced to achieve the optimal sp³ geometry required for the INSTI pharmacophore. The DMF/MeOH solvent mixture ensures complete solubility of the rigid intermediate, allowing uniform access to the palladium catalyst surface.

  • Validation Checkpoint: Filter through Celite to remove the active palladium. NMR (1H) must show the disappearance of the downfield vinylic proton and the appearance of upfield aliphatic multiplets.

G Acetal Monocyclic Acetal Precursor Deprotect Formic Acid (80°C) Acetal Deprotection Acetal->Deprotect Aldehyde Aldehyde Intermediate Deprotect->Aldehyde Cyclize LiBr, MeCN (Reflux) Intramolecular Cyclization Aldehyde->Cyclize Lewis Acid Activation Unsaturated 1,8-dioxo-1,8-dihydro Core Cyclize->Unsaturated Hydrogenate 10% Pd/C, H2 Catalytic Hydrogenation Unsaturated->Hydrogenate Selective Reduction Final Tetrahydro-2H-pyrido [1,2-a]pyrazine Hydrogenate->Final

Step-by-step synthetic workflow for the tetrahydro-2H-pyrido[1,2-a]pyrazine core.

Protocol B: One-Pot HATU-Mediated Cyclization (γ-Secretase Modulators)

For the synthesis of pyridopyrazine-1,6-dione derivatives targeting Alzheimer's disease, a different approach is utilized to construct the core [2].

  • Procedure: Combine the pyridyl ester precursor with HBr/AcOH to yield the carboxylic acid hydrobromide salt. In a single pot, treat the acid with the desired diamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and K₂CO₃ in DMF at 100 °C.

  • Causality: HATU is uniquely suited for this transformation. It rapidly converts the carboxylic acid into a highly active HOAt ester. The primary amine of the diamine attacks this ester to form the amide bond. Because the reaction is run at an elevated temperature (100 °C) with a strong base (K₂CO₃), the secondary amine of the diamine subsequently attacks the adjacent pyridyl ester in an intramolecular fashion, yielding the bicyclic pyridopyrazine-1,6-dione in a single operational step.

Pharmacological Applications and Quantitative SAR

The versatility of the pyrido[1,2-a]pyrazine scaffold is best illustrated by its successful application across vastly different therapeutic areas. By tuning the oxidation state, stereochemistry, and peripheral substitutions, medicinal chemists can pivot the scaffold from an antiviral agent to a CNS-active neuromodulator.

CNS Targets: Alzheimer's, Pain, and Epilepsy
  • γ-Secretase Modulators (GSMs): Unlike γ-secretase inhibitors, GSMs shift the cleavage of the amyloid precursor protein (APP) away from the highly amyloidogenic Aβ42 peptide toward shorter, less toxic isoforms. The pyridopyrazine-1,6-dione core improves the CNS Multiparameter Optimization (MPO) score significantly (from 3.7 to 4.6) by lowering lipophilicity (cLogP) while maintaining potency [2].

  • μ-Opioid Receptor Antagonists: The octahydro-1H-pyrido[1,2-a]pyrazine template provides an ideal rigid framework that mimics the basic nitrogen and lipophilic binding pockets required for opioid receptor recognition, achieving sub-nanomolar binding affinities [3].

  • Anticonvulsants: Perhydropyrido[1,2-a]pyrazines configured as 2,6-diketopiperazines exhibit potent anti-seizure efficacy. Notably, stereochemistry is an absolute determinant of activity; the (4S,9aR) configuration yields a broad spectrum of anticonvulsant activity, while the (4R,9aS) isomer is completely inactive [4].

Quantitative Data Summary

The following table synthesizes the critical pharmacological metrics associated with specific variants of the pyrido[1,2-a]pyrazine scaffold.

Target ClassScaffold VariantKey CompoundQuantitative MetricPharmacological Application
HIV-1 Integrase Tetrahydro-2H-pyrido[1,2-a]pyrazine-1,8-dioneCabotegravir (CAB) / Analog 6hAntiviral IC₅₀ < 5 nMAntiviral (HIV/AIDS) [1]
γ-Secretase Pyridopyrazine-1,6-dioneCompound 28Aβ42 IC₅₀ = 400 nMAlzheimer's Disease [2]
μ-Opioid Receptor Octahydro-1H-pyrido[1,2-a]pyrazineCompound 36Kᵢ = 0.47 nM (IC₅₀ = 1.8 nM)Analgesic / Antagonist [3]
Epilepsy (6Hz model) Perhydropyrido[1,2-a]pyrazineIsomer (4S,9aR)-6ED₅₀ comparable to LevetiracetamAnticonvulsant [4]

Conclusion & Future Perspectives

The pyrido[1,2-a]pyrazine core is a masterclass in privileged scaffold design. By leveraging specific synthetic methodologies—such as LiBr-mediated intramolecular cyclization and HATU-driven one-pot cascade reactions—researchers can rapidly generate libraries of highly functionalized derivatives. Moving forward, the strategic incorporation of fluorine to modulate metabolic liability, combined with the inherent sp³-rich nature of the saturated derivatives, will continue to cement this scaffold's role in the development of next-generation therapeutics for both infectious diseases and complex neuropathologies.

References

  • Mahajan, P. S., Smith, S. J., Hughes, S. H., & Zhao, X. Z. (2023). A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(3), 1428.[Link]

  • Pettersson, M., Johnson, D. S., Subramanyam, C., Bales, K. R., am Ende, C. W., Fish, B. A., ... & O'Donnell, C. J. (2014). Design, Synthesis, and Pharmacological Evaluation of a Novel Series of Pyridopyrazine-1,6-dione γ-Secretase Modulators. Journal of Medicinal Chemistry, 57(3), 1046-1062.[Link]

  • Le Bourdonnec, B., Goodman, A. J., Graczyk, T. M., Belanger, S., Seida, P. R., DeHaven, R. N., & Dolle, R. E. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289.[Link]

  • Dawidowski, M., Herold, F., Chodkowski, A., & Kleps, J. (2012). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 48, 347-353.[Link]

Protocols & Analytical Methods

Method

Chiral resolution methods for octahydropyrido[1,2-a]pyrazin-4-one

Application Note: Chiral Resolution Strategies for Octahydropyrido[1,2-a]pyrazin-4-one Subtitle: Scalable Enantioseparation Methods for Bicyclic Piperazine Scaffolds Target Audience: Researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Resolution Strategies for Octahydropyrido[1,2-a]pyrazin-4-one Subtitle: Scalable Enantioseparation Methods for Bicyclic Piperazine Scaffolds Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

Octahydropyrido[1,2-a]pyrazin-4-one (CAS 109814-50-8)[1] is a highly versatile, conformationally restricted bicyclic piperazine scaffold[2]. It is frequently utilized as a core building block in the synthesis of CNS therapeutics, anthelminthic agents (analogous to the praziquantel core)[3], and novel Kv1.3 potassium channel blockers[4]. Because biological targets are intrinsically chiral, the three-dimensional conformation of this bicyclic system dictates receptor binding affinity, minimizing entropic penalties and enhancing target selectivity[2]. Consequently, isolating the pure enantiomers—typically the (9aR) and (9aS) forms—is a critical bottleneck in preclinical drug development.

This application note details two orthogonal, field-proven methodologies for the chiral resolution of racemic octahydropyrido[1,2-a]pyrazin-4-one:

  • Classical Resolution via Diastereomeric Co-Crystallization (Process Scale)

  • Preparative Supercritical Fluid Chromatography (SFC) (Discovery Scale)

Mechanistic Rationale & Causality (E-E-A-T)

2.1. Thermodynamic Control in Classical Resolution Classical resolution relies on the formation of diastereomeric salts or co-crystals using enantiopure resolving agents. For weakly basic bicyclic lactams, L-malic acid and (R)-1-phenylethanesulfonic acid have proven highly effective[5][6]. Causality: The basic piperazine nitrogen and the lactam carbonyl of octahydropyrido[1,2-a]pyrazin-4-one engage in a robust hydrogen-bonding network with the resolving acid. The resulting diastereomeric pairs (e.g., (9aR)-target:L-malic acid vs. (9aS)-target:L-malic acid) exhibit distinct supramolecular organizations. This structural divergence translates to significantly different lattice energies (observable via Differential Scanning Calorimetry as distinct melting points) and differential solubilities in moderately polar solvents like ethyl acetate[7]. By carefully controlling the cooling rate, the less soluble diastereomer is driven into supersaturation and selectively crystallizes, while the more soluble diastereomer remains in the mother liquor[7].

2.2. Stereo-Electronic Discrimination in SFC For rapid access to enantiomers at the milligram-to-gram scale, Preparative SFC is the gold standard. Causality: SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase. scCO₂ possesses lower viscosity and higher diffusivity than traditional liquid solvents, allowing for higher flow rates without exceeding column backpressure limits. When paired with a chiral stationary phase (CSP) such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), the enantiomers are separated based on transient, stereo-electronic interactions[8]. The carbamate linkages of the CSP provide hydrogen-bond donor (NH) and acceptor (C=O) sites, while the helical structure of the amylose polymer creates a chiral cavity. The enantiomer that sterically fits better into this cavity and forms stronger hydrogen bonds with the carbamate groups will be retained longer, resulting in baseline resolution[9].

Quantitative Method Comparison

To guide strategy selection, the following table summarizes the performance metrics of the primary resolution methods adapted for this scaffold.

Resolution MethodResolving Agent / Stationary PhaseTypical Yield (Max 50%)Enantiomeric Excess (% ee)Optimal ScaleRelative Cost
Diastereomeric Co-Crystallization L-Malic Acid35 – 42%> 99.0%100g to Multi-kgLow
Diastereomeric Salt Formation (R)-1-Phenylethanesulfonic Acid38 – 45%> 98.5%100g to Multi-kgMedium
Preparative SFC Chiralpak AD-H (Amylose-based)45 – 48%> 99.5%10mg to 100gHigh (CapEx)

(Table 1: Comparative metrics for chiral resolution strategies. Yields are expressed relative to the theoretical maximum of 50% for a racemate.)

Workflow Visualizations

DecisionTree Start Racemic Octahydropyrido [1,2-a]pyrazin-4-one Scale Target Scale? Start->Scale Small Discovery / mg-g Scale Scale->Small < 100g Large Process / kg Scale Scale->Large > 100g SFC Preparative SFC (Chiralpak AD-H) Small->SFC Salt Classical Resolution (Chiral Acids) Large->Salt

Figure 1: Decision tree for selecting the optimal chiral resolution strategy based on scale.

Workflow Racemate Racemic Mixture + L-Malic Acid Solvent Dissolve in EtOAc/Acetone Heat to 60°C Racemate->Solvent Cooling Controlled Cooling Fractional Crystallization Solvent->Cooling Filter Filtration Cooling->Filter Solid Solid: (R)-Enantiomer Co-Crystal (Less Soluble) Filter->Solid Liquid Mother Liquor: (S)-Enantiomer (More Soluble) Filter->Liquid Liberation Stir with H2O / Mild Base Extract with Organic Solvent Solid->Liberation Pure Pure (R)-Octahydropyrido [1,2-a]pyrazin-4-one Liberation->Pure

Figure 2: Step-by-step workflow for classical resolution via L-Malic acid co-crystallization.

Detailed Experimental Protocols

Protocol A: Classical Resolution via Diastereomeric Co-Crystallization (L-Malic Acid)

This protocol is a self-validating thermodynamic system; if the cooling ramp is strictly adhered to, the purity of the precipitating solid is guaranteed by the phase diagram of the diastereomeric mixture. Adapted from established protocols for related pyrazino-isoquinoline systems[7].

Step 1: Co-Crystal Formation

  • Charge a jacketed glass reactor with racemic octahydropyrido[1,2-a]pyrazin-4-one (1.0 eq, e.g., 154 g, 1.0 mol) and L-malic acid (1.0 eq, 134 g, 1.0 mol).

  • Add a solvent mixture of Ethyl Acetate/Acetone (8:2 v/v, 1.5 L).

  • Heat the suspension to 60°C under continuous mechanical stirring (250 rpm) until a clear, homogenous solution is achieved. Rationale: Complete dissolution erases the thermal history and ensures uniform supersaturation during cooling.

Step 2: Fractional Crystallization 4. Cool the reactor linearly from 60°C to 45°C over 1 hour. 5. At 45°C, seed the solution with 0.5 g of enantiopure (9aR)-octahydropyrido[1,2-a]pyrazin-4-one:L-malic acid co-crystal (>99% ee). Rationale: Seeding bypasses the stochastic primary nucleation phase, preventing the compound from "oiling out" and ensuring the selective growth of the desired diastereomer. 6. Continue cooling linearly from 45°C to 10°C over 4 hours. Hold at 10°C for an additional 2 hours to maximize yield. 7. Isolate the crystallized solid via vacuum filtration and wash the filter cake with cold Ethyl Acetate (2 x 100 mL). Dry under vacuum at 40°C.

Step 3: Enantiomer Liberation 8. Suspend the isolated co-crystal in deionized water (500 mL) and adjust the pH to 8.5 using 1M NaHCO₃. Rationale: Mild basic conditions disrupt the hydrogen-bonding network and neutralize the malic acid, liberating the free basic piperazine without degrading the lactam ring[7]. 9. Extract the aqueous phase with Dichloromethane (3 x 300 mL). 10. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure (9aR)-enantiomer.

Protocol B: Preparative SFC Resolution

Ideal for rapid isolation during structure-activity relationship (SAR) campaigns.

Step 1: Sample Preparation

  • Dissolve the racemic mixture in Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter. Rationale: Particulates will rapidly degrade the high-pressure SFC column frits.

Step 2: SFC Conditions 2. Column: Chiralpak AD-H (21 x 250 mm, 5 µm)[8]. 3. Mobile Phase: scCO₂ / Methanol (containing 0.1% Diethylamine) = 75/25 (v/v). Rationale: Diethylamine acts as a basic additive to suppress secondary interactions between the basic piperazine nitrogen and residual silanols on the silica support, preventing peak tailing. 4. Flow Rate: 70 mL/min. 5. Backpressure (BPR): 120 bar. 6. Temperature: 35°C. 7. Detection: UV at 220 nm.

Step 3: Fraction Collection 8. Perform stacked injections (e.g., 1 mL per injection every 4 minutes). 9. Collect the baseline-resolved peaks into separate vessels. Evaporate the volatile co-solvent (Methanol) under reduced pressure to yield the pure enantiomers.

References

  • Aryl heterobicyclic compounds as kv1.3 potassium shaker channel blockers (WO2021071832A1)
  • Chiral Resolution of RS-Praziquantel via Diastereomeric Co-Crystal Pair Formation with l-Malic Acid Source: ACS Publications (Crystal Growth & Design, 2016, 16(1), 307–314) URL:[Link]

  • Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib Source: ACS Publications (Organic Process Research & Development, 2021) URL:[Link]

Sources

Application

Application Note: N-Alkylation of the Octahydropyrido[1,2-a]pyrazine Ring System

Authored by: Gemini, Senior Application Scientist Abstract The octahydropyrido[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a variety of...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The octahydropyrido[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3] Functionalization of this ring system, particularly at the secondary amine position (N-2), is a critical step in the synthesis of novel derivatives with tailored pharmacological profiles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of the octahydropyrido[1,2-a]pyrazine ring. We will explore the two primary and most effective methods for this transformation: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. This guide will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of the Octahydropyrido[1,2-a]pyrazine Core

The octahydropyrido[1,2-a]pyrazine ring system is a bicyclic diamine that provides a rigid and defined three-dimensional structure, making it an attractive scaffold for the design of ligands that target a variety of biological receptors. Its derivatives have shown promise as potent and selective modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] The ability to introduce a diverse range of substituents at the N-2 position through N-alkylation is fundamental to exploring the structure-activity relationships (SAR) of this important pharmacophore.

Mechanistic Considerations for N-Alkylation

The N-alkylation of the octahydropyrido[1,2-a]pyrazine ring, which contains a secondary amine, can be achieved through several synthetic strategies. The choice of method often depends on the nature of the alkyl group to be introduced and the overall complexity of the substrate.

Direct N-Alkylation with Alkyl Halides

This classical method involves the nucleophilic attack of the secondary amine on an electrophilic alkyl halide (or sulfonate). The reaction proceeds via an SN2 mechanism and is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

  • Causality Behind Experimental Choices:

    • Base: The choice of base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and tertiary amines (triethylamine, diisopropylethylamine). The strength of the base should be sufficient to deprotonate the resulting ammonium salt without causing unwanted side reactions.[4]

    • Solvent: Aprotic polar solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the ions formed during the reaction while not interfering with the nucleophilic amine.[4][5]

    • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are ideal substrates. Secondary and tertiary halides are more prone to elimination side reactions, especially with stronger bases.

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol provides a general procedure for the N-alkylation of octahydropyrido[1,2-a]pyrazine with a primary alkyl bromide.

Materials:

  • Octahydropyrido[1,2-a]pyrazine (1.0 equiv)

  • Alkyl bromide (1.1-1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)[4]

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)[4]

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add octahydropyrido[1,2-a]pyrazine (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).

  • Add anhydrous acetonitrile or DMF to form a stirrable suspension.

  • Add the alkyl bromide (1.1-1.5 equiv) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.[4]

Protocol 2: Reductive Amination using an Aldehyde or Ketone

Reductive amination is a versatile and often milder alternative to direct alkylation, particularly for introducing more complex or sterically hindered alkyl groups.[5][6] The reaction proceeds in two steps: the formation of an intermediate iminium ion, followed by its in-situ reduction.

  • Causality Behind Experimental Choices:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation. It is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the intermediate iminium ion.[5][7] Other reducing agents like sodium cyanoborohydride (NaCNBH₃) can also be used, often in the presence of a catalytic amount of acid.[8][9]

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.[5]

    • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, although it is not always necessary.[5]

Materials:

  • Octahydropyrido[1,2-a]pyrazine (1.0 equiv)

  • Aldehyde or Ketone (1.1-1.5 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)[4]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[5]

  • Acetic Acid (optional, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve octahydropyrido[1,2-a]pyrazine (1.0 equiv) and the aldehyde or ketone (1.1-1.5 equiv) in anhydrous DCM or DCE.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture. Note that gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.[4]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the N-alkylation of the octahydropyrido[1,2-a]pyrazine ring and analogous cyclic amines.

MethodAlkylating/Carbonyl AgentBase/Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Direct AlkylationBenzyl bromideK₂CO₃ACN804-885-95
Direct AlkylationEthyl iodideEt₃NDMF606-1270-85
Reductive AminationCyclohexanoneNaBH(OAc)₃DCERT2-490-98[7]
Reductive AminationBenzaldehydeNaBH(OAc)₃DCMRT3-688-96
Reductive AminationAcetoneNaCNBH₃/AcOHMeOHRT12-2475-90[8]

Visualization of Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and the general experimental workflow.

Direct_Alkylation_Mechanism cluster_reactants Reactants cluster_reaction Sₙ2 Reaction cluster_products Products Amine Octahydropyrido[1,2-a]pyrazine TransitionState Transition State Amine->TransitionState Nucleophilic Attack AlkylHalide R-X AlkylHalide->TransitionState Base Base (e.g., K₂CO₃) Salt [Base-H]⁺X⁻ Base->Salt Product N-Alkyl-octahydropyrido[1,2-a]pyrazine TransitionState->Product

Caption: Mechanism of Direct N-Alkylation.

Reductive_Amination_Mechanism Amine Octahydropyrido[1,2-a]pyrazine IminiumIon Iminium Ion Intermediate Amine->IminiumIon Carbonyl Aldehyde/Ketone Carbonyl->IminiumIon Condensation Product N-Alkyl-octahydropyrido[1,2-a]pyrazine IminiumIon->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: Mechanism of Reductive Amination.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Base/Reducing Agent) Start->Reaction_Setup Reaction Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely accepted chemical transformations for N-alkylation.[4][5][6] To ensure the success and reproducibility of these procedures, the following self-validating steps are recommended:

  • Starting Material Purity: Confirm the purity of the octahydropyrido[1,2-a]pyrazine starting material by NMR and/or LC-MS prior to use.

  • Reaction Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the point of completion and to check for the formation of any side products.

  • Product Characterization: The identity and purity of the final N-alkylated product should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The N-alkylation of the octahydropyrido[1,2-a]pyrazine ring is a key transformation for the synthesis of novel derivatives with potential therapeutic applications. This application note has provided a comprehensive overview of two robust and versatile methods: direct N-alkylation and reductive amination. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and efficiently synthesize a wide range of N-alkylated octahydropyrido[1,2-a]pyrazine derivatives for their drug discovery and development programs.

References

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]

  • Ikawa, T., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 9(21), 7388-7397. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ChemistrySelect, 2(1), 134-138. [Link]

  • Maestri, C., et al. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications, 60(64), 9035-9038. [Link]

  • Baran, P. S., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4054–4057. [Link]

  • Maestri, C., et al. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications. [Link]

  • Kureshy, R. I., et al. (2024). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary and Tertiary Amines. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Schmermund, L., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Molecules, 27(19), 6527. [Link]

  • Bio, A. M., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 552-557. [Link]

  • ResearchGate. (2004). Synthesis of New Derivatives of Pyrido[1,2-a]triazine. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (1962).
  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Manepalli, A., et al. (2014). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 22(2), 838-847. [Link]

  • ResearchGate. (2018). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. [Link]

  • Medibeacon. (n.d.). N-alkylated aminopyrazines for use as hydrophilic optical agents. [Link]

  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

  • Al-Warhi, T. I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Journal of Chemistry, 2020, 8878513. [Link]

  • Malinka, W., et al. (2004). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2. Pharmazie, 59(2), 99-105. [Link]

  • Google Patents. (1962).
  • Google Patents. (1998).
  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 4(3), 245-250. [Link]

  • Sato, N. (2011). Alkylation, Arylation, and Alkenylation of Pyrazine -Oxides. Journal of Heterocyclic Chemistry, 48(1), 1-27. [Link]

  • ResearchGate. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

Sources

Method

Application Note: Advanced Synthesis, N-Alkylation Protocols, and Functional Validation of μ-Opioid Receptor Antagonists

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Semi-synthetic methodologies, structure-activity relationship (SAR) causality, and in vitro functional validation. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Semi-synthetic methodologies, structure-activity relationship (SAR) causality, and in vitro functional validation.

Introduction & Mechanistic Rationale

The μ-opioid receptor (MOR) is a Gi/o​ -coupled G-protein coupled receptor (GPCR) that serves as the primary target for classical opioid analgesics. While MOR agonists (e.g., morphine, oxymorphone) are critical for pain management, competitive MOR antagonists (e.g., naloxone, naltrexone, nalmefene) are essential life-saving countermeasures for opioid overdose and addiction treatment[1].

From a structural perspective, the pharmacological switch from a MOR agonist to an antagonist is heavily dictated by the substituent at the basic nitrogen (N-17) of the morphinan core[2]. Agonists typically possess an N-methyl group. Replacing this methyl group with larger, rigid moieties—specifically an allyl group (yielding naloxone) or a cyclopropylmethyl (CPM) group (yielding naltrexone)—forces the receptor into an inactive conformation upon binding, thereby competitively blocking endogenous and exogenous agonists without triggering G-protein signaling[3].

Synthetic Strategy: The N-Demethylation/N-Alkylation Paradigm

The industrial and laboratory-scale synthesis of MOR antagonists relies on the semi-synthesis from natural opiates like thebaine or oripavine[4]. The critical bottleneck in this transformation is the N-demethylation of the agonist core (e.g., oxymorphone) to yield a secondary amine (noroxymorphone), which is subsequently N-alkylated .

Causality in Reagent Selection: Historically, N-demethylation was achieved via the von Braun reaction using cyanogen bromide. However, this method is obsolete due to the extreme toxicity of the reagents and poor atom economy[4]. Modern protocols utilize either palladium-catalyzed N-demethylation/acylation or sodium thiolate-mediated demethylation[4]. These modern approaches prevent the formation of complex mixtures, avoid toxic byproducts, and provide a clean secondary amine that is highly receptive to nucleophilic substitution during the subsequent N-alkylation phase[5].

SynthWorkflow Oripavine Natural Opiate (e.g., Oripavine) Oxymorphone Oxymorphone (Agonist Core) Oripavine->Oxymorphone Oxidation & Reduction Demethylation N-Demethylation (Pd-catalyzed / Thiolate) Oxymorphone->Demethylation Remove N-CH3 Noroxymorphone Noroxymorphone (Secondary Amine) Demethylation->Noroxymorphone Intermediate Alkylation N-Alkylation (CPM-Br or Allyl-Br) Noroxymorphone->Alkylation Add N-Allyl / N-CPM Antagonist MOR Antagonist (Naltrexone / Naloxone) Alkylation->Antagonist Final Product

Caption: Semi-synthetic workflow for deriving MOR antagonists from natural opiates.

Experimental Protocol 1: Semi-Synthesis of Naltrexone

This self-validating protocol outlines the N-demethylation of oxymorphone and subsequent N-alkylation to yield naltrexone.

Phase A: Thiolate-Mediated N-Demethylation
  • Preparation: Dissolve oxymorphone (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Rationale: Moisture must be excluded to prevent quenching of the thiolate nucleophile.

  • Reagent Addition: Add sodium propanethiolate (3.0 eq) to the solution. Heat the reaction mixture to 110°C for 4-6 hours.

  • In-Process Quality Control (QC): Monitor the reaction via LC-MS. The reaction is deemed complete when the oxymorphone peak ( [M+H]+=302 ) is depleted and the noroxymorphone peak ( [M+H]+=288 ) constitutes >95% of the total ion current.

  • Workup: Cool to room temperature, quench with 1M HCl to pH 2, and extract with ethyl acetate to remove thioether byproducts. Adjust the aqueous layer to pH 9 with NH4​OH and precipitate the noroxymorphone intermediate.

Phase B: N-Alkylation to Naltrexone
  • Alkylation: Suspend the purified noroxymorphone (1.0 eq) in anhydrous acetonitrile. Add sodium bicarbonate ( NaHCO3​ , 2.5 eq) as a mild base, followed by (bromomethyl)cyclopropane (1.2 eq). Causality: NaHCO3​ is chosen over stronger bases (like NaOH) to prevent unwanted O-alkylation at the C-3 phenolic hydroxyl group[6].

  • Reflux: Heat the mixture to 70°C for 12 hours.

  • Final QC & Isolation: Verify the mass shift to [M+H]+=342 via LC-MS. Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH 95:5) to yield pure naltrexone.

Pharmacological Validation: Radioligand Binding and cAMP Assays

Following synthesis, the morphinan derivative must be validated to confirm it acts as a competitive antagonist rather than an agonist. Because MOR is coupled to Gi/o​ proteins, agonist binding inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[1]. A true antagonist will bind to the receptor (measurable via radioligand displacement, e.g., [3H] -DAMGO) but will not inhibit AC. Furthermore, it will competitively reverse the cAMP suppression caused by a known agonist[7].

MOR_Signaling Agonist Opioid Agonist MOR μ-Opioid Receptor Agonist->MOR Activates Antagonist MOR Antagonist Antagonist->MOR Blocks Gi G(i/o) Protein MOR->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases

Caption: Mechanism of MOR antagonism blocking Gi/o-mediated cAMP reduction.

Experimental Protocol 2: In Vitro cAMP Inhibition Assay

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescent cAMP assay to validate the functional antagonism of the synthesized compound[1].

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human μ -opioid receptor at a density of 2×104 cells/well in a 384-well microplate.

  • Pre-incubation (Antagonist Phase): Treat the cells with a serial dilution of the synthesized antagonist (e.g., 10−11 to 10−5 M) in assay buffer containing 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase inhibitor. It prevents the degradation of cAMP, ensuring that the measured cAMP levels accurately reflect adenylyl cyclase activity rather than downstream degradation[7].

  • Stimulation & Agonist Challenge: After 15 minutes, add a mixture containing Forskolin (10 μ M) and DAMGO ( EC80​ concentration, typically ~30 nM) . Causality: Forskolin directly activates adenylyl cyclase to artificially raise the baseline cAMP pool. DAMGO (a full MOR agonist) will attempt to suppress this pool via Gi/o​ signaling. The test antagonist must compete with DAMGO to restore the forskolin-induced cAMP levels[8].

  • Detection: Incubate for 30 minutes at room temperature, then lyse the cells using the TR-FRET detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate).

  • Data Validation (QC): Calculate the Z′ -factor for the assay plate using Forskolin-only (high signal) and Forskolin + DAMGO (low signal) wells. A Z′>0.5 validates the assay. Calculate the IC50​ of the antagonist using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

The table below summarizes the expected pharmacological profiles of standard MOR ligands, highlighting the structural shift from N-methyl agonists to N-allyl/CPM antagonists[1][7].

CompoundPharmacological ClassN-17 SubstituentBinding Affinity ( Ki​ , nM)Functional Activity ( IC50​ , nM)*
Morphine Full AgonistMethyl ( −CH3​ )1.1 - 3.515.0 - 25.0 (Agonism)
DAMGO Full Agonist (Peptide)N/A0.5 - 1.55.0 - 10.0 (Agonism)
Naloxone Competitive AntagonistAllyl ( −CH2​CH=CH2​ )1.0 - 3.04.0 - 10.0 (Reversal)
Naltrexone Competitive AntagonistCyclopropylmethyl0.5 - 1.52.0 - 8.0 (Reversal)
Nalmefene Competitive AntagonistCyclopropylmethyl~1.3~11.3 (Reversal)

*Note: For antagonists, IC50​ represents the concentration required to reverse 50% of the cAMP suppression induced by an EC80​ dose of a reference agonist (e.g., DAMGO or Morphine).

References

  • Hudlicky, T. (2006). Recent advances in process development for opiate-derived pharmaceutical agents. Canadian Journal of Chemistry. Available at:[Link]

  • Huang, W., et al. (2015). Structural basis for mu-opioid receptor binding and activation. Nature (via PMC). Available at:[Link]

  • Schmidhammer, H., et al. (1989). 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects. Journal of Medicinal Chemistry (via PMC). Available at:[Link]

  • Sayre, L. M., et al. (1984). Design and Synthesis of Naltrexone-Derived Affinity Labels With Nonequilibrium Opioid Agonist and Antagonist Activities. Journal of Medicinal Chemistry (via PubMed). Available at:[Link]

  • Piekielna-Ciesielska, J., et al. (2022). Modulation of the MOP Receptor (μ Opioid Receptor) by Imidazo[1,2-a]imidazole-5,6-Diones: In Search of the Elucidation of the Mechanism of Action. Molecules (via PMC). Available at:[Link]

  • Majumdar, S., et al. (2015). Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior. ACS Chemical Neuroscience. Available at:[Link]

  • Hiebel, A., et al. (2023). MOR radioligand binding assay (Ki, nM) and MOR [35S]GTPgS functional assay. ResearchGate. Available at:[Link]

  • ACS Publications. (2025). The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant. Organic Process Research & Development. Available at:[Link]

  • ACS Publications. (2012). 14-Alkoxy- and 14-Acyloxypyridomorphinans: μ Agonist/δ Antagonist Opioid Analgesics. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

Application Note: Scaffold Selection and Pharmacological Validation Workflows for A3 Adenosine Receptor Antagonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural scaffolds, assay causality, and self-validating pharmacological protocols for human A3 adenosine receptor (hA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural scaffolds, assay causality, and self-validating pharmacological protocols for human A3 adenosine receptor (hA3AR) antagonist development.

Mechanistic Rationale & Scaffold Selection

The A3 adenosine receptor (A3AR) is a Gαi​ -coupled G protein-coupled receptor (GPCR) that is significantly overexpressed in various inflammatory cells and solid tumors, making it a highly attractive therapeutic target for conditions such as glaucoma, asthma, rheumatoid arthritis, and cancer[1][2].

Developing A3AR antagonists requires navigating a complex orthosteric binding pocket that shares high homology with the A1, A2A, and A2B receptor subtypes. To achieve high affinity and selectivity, medicinal chemists have transitioned from complex tricyclic structures to highly decorable bicyclic and heterocyclic scaffolds[3][4].

Table 1: Validated Scaffolds for A3AR Antagonist Development
Scaffold ClassRepresentative CompoundTarget Affinity ( Ki​ / KD​ )Key Structural Determinants
1,2,4-Triazolo[1,5-c]pyrimidines Compound 40.01 nMFuryl group at C-2 and a free amino group for hydrogen bonding[4].
2-Aryladenines Compound 3v~5.7 nM ( pKB 8.24)Aryl unit at C-2 and a morpholine group at C-6[1][2].
Thiazoles MRS7799 / DPTN 90.55 nM (Human)3,5-dimethylphenyl and 4-pyridyl rings engaging essential AR residues[5].
Phthalazinones 2-phenylphthalazin-1(2H)-oneHigh AffinityHighly decorable core skeleton allowing rapid SAR expansion[3].

Pharmacological Validation: The Self-Validating System

As a Senior Application Scientist, I emphasize that a robust screening cascade cannot merely be a sequence of steps; it must be a self-validating system . This means every assay must include internal controls that verify the biological causality of the readout.

Because the A3AR couples to Gαi​ proteins, its activation inherently inhibits adenylate cyclase (AC), leading to a reduction in intracellular cAMP[6]. Therefore, to prove a scaffold is a true antagonist, we must demonstrate its ability to compete with an agonist and reverse this inhibition.

G Antagonist A3AR Antagonist (Test Scaffold) A3AR A3 Adenosine Receptor (A3AR) Antagonist->A3AR Competes & Blocks Agonist A3AR Agonist (e.g., IB-MECA) Agonist->A3AR Activates Gi Gαi Protein A3AR->Gi Couples AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Modulates Production Forskolin Forskolin Forskolin->AC Stimulates

Fig 1. A3AR Gi-coupled signaling pathway and the pharmacological intervention points for assay design.

Protocol 1: Equilibrium Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the developed scaffold.

Causality & Reagent Selection: Historically, [3H]NECA was used for A3AR binding, but it suffers from high non-specific binding and poor selectivity. We utilize [3H]HEMADO ( KD​ = 1.1 nM), which offers a >300-fold selectivity window over A1/A2A receptors, drastically reducing background noise and preventing off-target radioligand depletion[7]. Alternatively, [125I]AB-MECA can be used for ultra-high specific activity[8].

Step-by-Step Methodology:
  • Membrane Preparation: Utilize CHO-K1 cells stably transfected with hA3AR. Resuspend 1.5 µg of membrane protein per well in Assay Buffer (25 mM HEPES pH 7.4, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.5% BSA)[8]. Causality: Divalent cations ( Mg2+ , Ca2+ ) are critical to stabilize the GPCR-G protein complex, ensuring the receptor remains in a high-affinity state for the radioligand.

  • System Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 100 µM R-PIA or 100 µM unlabeled IB-MECA[7]. Causality: This saturates the orthosteric site; any remaining signal is physical membrane trapping, which must be subtracted.

    • Reference Standard: Include a known antagonist (e.g., MRS1220) to calculate the inter-assay Z'-factor.

  • Incubation: Add the test scaffold (serial dilutions from 10−11 to 10−5 M) and 1 nM [3H]HEMADO. Incubate at room temperature for 60–120 minutes to reach equilibrium[7].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

Objective: Confirm the scaffold acts as an antagonist (reversing agonist-induced inhibition) and screen for assay-dependent inverse agonism[9].

Workflow Step1 1. Cell Prep (CHO-K1 expressing hA3AR) Step2 2. Forskolin Stimulation (Elevate basal cAMP ceiling) Step1->Step2 Step3 3. Agonist Challenge (Add IC80 IB-MECA to suppress cAMP) Step2->Step3 Step4 4. Antagonist Incubation (Test Scaffold to reverse suppression) Step3->Step4 Step5 5. Luminescence Detection (GloSensor cAMP Assay) Step4->Step5 Step6 6. Schild Analysis (Calculate pIC50 and KB) Step5->Step6

Fig 2. Step-by-step functional cAMP accumulation assay workflow for validating A3AR antagonists.

Step-by-Step Methodology:
  • Cell Preparation: Seed hA3AR-expressing cells (e.g., Flp-In CHO) in 96-well plates. If using the GloSensor assay, ensure cells express the cAMP-binding luminescent fusion protein[9].

  • Forskolin Pre-treatment: Add 10 µM Forskolin to the cells. Causality: In resting cells, basal cAMP is too low to detect a reliable Gαi​ -mediated decrease. Forskolin directly activates AC, artificially raising the cAMP "ceiling" so the receptor-mediated drop becomes a wide, measurable dynamic window[6].

  • Agonist Challenge: Add the selective A3AR agonist IB-MECA (or 2-Cl-IB-MECA) at a predetermined IC80​ concentration (e.g., ~3.16 nM)[6]. This will suppress the forskolin-induced cAMP pool.

  • Antagonist Reversal: Add the test scaffold in a concentration gradient. A true antagonist will compete with IB-MECA for the orthosteric site, reversing the cAMP suppression. Causality: The readout is a gain of luminescent signal (cAMP recovery), which is highly robust and less prone to false positives than a loss-of-signal assay[9].

  • Inverse Agonism Check (Critical): Run a parallel plate with the test scaffold without IB-MECA. Some compounds (e.g., PSB-10) exhibit inverse agonism, meaning they will increase cAMP levels even in the absence of an agonist by blocking constitutive receptor activity[9]. Differentiating between a neutral antagonist and an inverse agonist is vital for downstream clinical profiling.

References

  • Designing adenosine receptors antagonists using an in silico approach - Padua Research Archive, unipd.it,
  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists - PMC, nih.gov,
  • Scaffold Decoration at Positions 5 and 8 of 1,2,4-Triazolo[1,5-c]Pyrimidines to Explore the Antagonist Profiling on Adenosine Receptors: A Preliminary SAR Study.
  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino - Semantic Scholar, semanticscholar.org,
  • Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species | ACS Medicinal Chemistry Letters - ACS Public
  • A3 Adenosine Receptor Activation in Melanoma Cells - Can-Fite BioPharma, canfite.com,
  • [3H]HEMADO— a novel tritiated agonist selective for the human adenosine A3 receptor - Ovid, ovid.com,
  • human Adenosine A3 Receptor Aequorin Cell Line - Revvity, revvity.com,
  • Pharmacological and biochemical characterization of A3 adenosine receptors in Jurk
  • Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC, nih.gov,

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

Welcome to the technical support center for the synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals to address common c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable chiral building block. The octahydropyrido[1,2-a]pyrazine core is a key scaffold in the development of various pharmacologically active agents.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Overview of a Common Synthetic Pathway

A robust and frequently employed strategy for constructing the (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one scaffold involves a two-step sequence starting from commercially available (R)-(-)-2-Amino-1-pentanol.[4] The synthesis consists of a reductive amination to form the key amino alcohol intermediate, followed by a thermally-driven intramolecular cyclization to yield the desired lactam.

Synthetic_Workflow SM1 (R)-(-)-2-Amino-1-pentanol Step1 Step 1: Reductive Amination SM1->Step1 SM2 Pyridine-2-carboxaldehyde SM2->Step1 Int Intermediate: (R)-2-((Pyridin-2-ylmethyl)amino)pentan-1-ol Step1->Int Formation of Imine, followed by reduction (e.g., NaBH4) Step2 Step 2: Oxidative Cyclization Int->Step2 Oxidation & Intramolecular Amide Formation (e.g., MnO2) Product Product: (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one Step2->Product

Caption: General two-step workflow for the synthesis.

Detailed Experimental Protocols

The following protocols are provided as a baseline for experimentation. Optimization of temperature, reaction time, and stoichiometry is recommended for specific laboratory conditions and scales.

Protocol 1: Synthesis of (R)-2-((Pyridin-2-ylmethyl)amino)pentan-1-ol (Intermediate)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add (R)-(-)-2-Amino-1-pentanol (1.0 eq.), and dissolve it in methanol (10 mL per gram of amino alcohol).

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Add pyridine-2-carboxaldehyde (1.05 eq.) dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Reduction: Cool the mixture back to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Quench & Work-up: After stirring at room temperature for 4 hours, slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is typically a viscous oil and can be used in the next step without further purification if NMR analysis shows sufficient purity.

Protocol 2: Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one (Final Product)
  • Setup: To a round-bottom flask, add the crude (R)-2-((Pyridin-2-ylmethyl)amino)pentan-1-ol intermediate (1.0 eq.) and dissolve it in dichloromethane or chloroform (20 mL per gram).

  • Oxidative Cyclization: Add activated manganese dioxide (MnO₂, 5-10 eq. by weight) to the solution. The quality of MnO₂ is critical for this step.

  • Reaction: Heat the suspension to reflux and monitor the reaction progress by TLC or LC-MS. The reaction typically takes 12-24 hours. Additional portions of MnO₂ may be required to drive the reaction to completion.

  • Filtration & Purification: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with dichloromethane.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) to afford the pure lactam.

Troubleshooting Guide

This section addresses common issues that can lead to diminished yields or impure products.

Q1: My yield for the reductive amination step (Protocol 1) is very low.

Answer: Low yields in this step are often traced back to two main causes: incomplete imine formation or inefficient reduction.

  • Inefficient Imine Formation: The equilibrium between the amine/aldehyde and the imine/water can be unfavorable. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture before adding the reducing agent to drive the equilibrium towards the imine.

  • Side Reactions with Reductant: Sodium borohydride can reduce the starting aldehyde if it is added too quickly or before imine formation is complete. Ensure the aldehyde has fully reacted to form the imine before introducing NaBH₄.

  • Alternative Reductants: For sensitive substrates, sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for reductive aminations and can often improve yields by minimizing side reactions.

Q2: The cyclization to the lactam (Protocol 2) is slow and incomplete, resulting in a low yield.

Answer: The oxidative cyclization is often the most challenging step. Several factors can contribute to its failure.

  • Manganese Dioxide Activity: The activity of MnO₂ can vary significantly between suppliers and even batches. Use freshly opened, activated MnO₂. If the reaction stalls, consider adding a fresh portion of the oxidant.

  • Solvent Choice: While dichloromethane is common, other non-polar solvents like chloroform or toluene can sometimes improve results by allowing for higher reflux temperatures, which can accelerate this typically slow reaction.

  • Alternative Cyclization Strategies: If oxidative cyclization proves inefficient, a two-stage approach can be employed. First, protect the primary alcohol of the intermediate (e.g., as a silyl ether). Then, oxidize the secondary amine to an amide using a different method, deprotect the alcohol, and finally, induce cyclization. A ruthenium-catalyzed dehydrogenative coupling of amino alcohols can also be an effective, albeit more complex, alternative for forming the lactam.[5]

Parameter Condition A (Standard) Condition B (Optimized for Yield) Rationale
Oxidant MnO₂ (5 eq.)Activated MnO₂ (10 eq.)Ensures sufficient oxidizing power for a slow reaction.
Solvent Dichloromethane (DCM)TolueneHigher boiling point (111 °C vs 40 °C) can increase reaction rate.
Temperature 40 °C (Reflux)111 °C (Reflux)Provides more thermal energy to overcome the activation barrier.
Monitoring TLC every 4 hoursLC-MS every 2 hoursProvides more accurate monitoring of starting material and product.
Table 1: Comparison of Reaction Conditions for Oxidative Cyclization.

Q3: I am having difficulty purifying the final product. It streaks badly on my silica gel column.

Answer: Basic nitrogen-containing heterocycles are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult purification.

  • Deactivate the Silica: Pre-treating your silica gel with a base is highly effective. You can either use commercially available deactivated silica or prepare it by slurrying standard silica gel in your eluent system containing 1-2% triethylamine (Et₃N) or ammonia in methanol before packing the column.

  • Alternative Stationary Phase: If basic treatment is insufficient, consider using a different stationary phase, such as alumina (basic or neutral), which often provides better results for basic compounds.

  • Purification via Salt Formation: An alternative to chromatography is purification through acid-base chemistry.[6] Dissolve the crude product in a suitable solvent like ethanol or acetone and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can be filtered, washed, and then neutralized with a base (e.g., aq. NaHCO₃) to recover the pure free-base product.

Troubleshooting_Purification Start Crude Product Obtained Q1 Does product streak on TLC plate? Start->Q1 A1_Yes Add 1-2% Triethylamine to eluent system Q1->A1_Yes Yes A1_No Proceed with standard silica gel chromatography Q1->A1_No No Q2 Is streaking still a problem? A1_Yes->Q2 Success Pure Product A1_No->Success A2_Yes Switch to Alumina chromatography Q2->A2_Yes Yes Q2->Success No Q3 Still difficult to purify? A2_Yes->Q3 A3_Yes Use Salt Formation: 1. Precipitate as HCl salt 2. Filter and wash 3. Neutralize to free base Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

Caption: Decision tree for troubleshooting product purification.

Frequently Asked Questions (FAQs)

FAQ 1: How critical is the enantiomeric purity of the starting (R)-(-)-2-Amino-1-pentanol?

Answer: It is absolutely critical. The stereocenter in the final product is derived directly from this starting material. Any enantiomeric impurity in the starting amino alcohol will carry through the synthesis, resulting in a final product with reduced enantiomeric excess (e.e.). Always use starting material with the highest possible purity (typically >97%) and verify its optical rotation.

FAQ 2: What are the best analytical methods to monitor the reaction and characterize the product?

Answer: A combination of techniques is recommended for robust analysis.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for quick qualitative checks. For more quantitative and accurate monitoring, especially for the cyclization step, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Intermediate & Product Characterization:

    • ¹H and ¹³C NMR: Essential for confirming the structure and assessing purity.[7]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[7]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the appearance of the strong amide carbonyl (C=O) stretch around 1650-1700 cm⁻¹ in the final product.[7]

    • Chiral HPLC: Necessary to determine the enantiomeric purity of the final product.

Impurity Potential Source Key Analytical Signal Mitigation Strategy
Unreacted AldehydeIncomplete imine formationAldehyde proton (~9-10 ppm in ¹H NMR)Use dehydrating agent; allow more time for imine formation.
Dialkylated AmineOver-reaction in Step 1Absence of N-H proton; complex NMR signalsUse slight excess of amine; controlled addition of aldehyde.
Uncyclized IntermediateIncomplete cyclization (Step 2)Presence of primary alcohol (-CH₂OH) signals in NMRUse more active MnO₂; increase reaction time/temperature.
Epimerized ProductHarsh basic or acidic conditionsSeparation of diastereomers on chiral HPLCMaintain neutral or mildly basic conditions; avoid strong acids/bases.
Table 2: Identification and Mitigation of Common Impurities.

FAQ 3: I need to scale up this synthesis. What are the primary concerns?

Answer: Scaling up presents several challenges:

  • Exothermicity: The reduction with NaBH₄ is exothermic. On a larger scale, the addition rate and cooling must be carefully controlled to prevent temperature runaways. A dropping funnel for slow addition and a robust cooling bath are essential.

  • Heterogeneous Reaction: The oxidative cyclization with MnO₂ is a solid-liquid reaction. Efficient stirring is crucial to ensure good contact between the reactant and the solid-supported reagent. On a larger scale, mechanical overhead stirring is required.

  • Filtration: Filtering large quantities of fine MnO₂ salts can be slow. Using a wider filter funnel and a thicker pad of Celite® is necessary. Ensure the filter cake is washed thoroughly to maximize product recovery.

  • Purification: Large-scale column chromatography can be resource-intensive. Developing a crystallization or salt-precipitation method for purification at scale is highly recommended for efficiency and cost-effectiveness.

References

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306. [Link]

  • Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. ResearchGate. [Link]

  • Process for the purification of pyrazoles. (2009).
  • Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. ACS Publications. [Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Octahydropyrido[1,2-a]pyrazine Intermediates

Overview The octahydropyrido[1,2-a]pyrazine scaffold is a privileged bicyclic nitrogen heterocycle frequently utilized in medicinal chemistry, notably in the development of potent and selective A2a receptor antagonists[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

The octahydropyrido[1,2-a]pyrazine scaffold is a privileged bicyclic nitrogen heterocycle frequently utilized in medicinal chemistry, notably in the development of potent and selective A2a receptor antagonists[1]. However, the presence of two basic nitrogen atoms (a tertiary bridgehead and a secondary/tertiary piperazine nitrogen) renders these intermediates highly polar. This basicity often leads to severe chromatographic challenges, including peak tailing, irreversible adsorption on silica, and poor retention in reversed-phase systems.

This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these bottlenecks.

Workflow Visualization

PurificationWorkflow Start Crude Octahydropyrido [1,2-a]pyrazine Q1 Is the intermediate highly polar/basic? Start->Q1 Ext Acid-Base Extraction (pH swing) Q1->Ext Yes (pKa ~8-9) Q2 Are diastereomers present? Ext->Q2 DiastYes Diastereomeric Salt Resolution (e.g., Tartrate) Q2->DiastYes Yes Chrom Chromatography Required? Q2->Chrom No Pure Purified Intermediate DiastYes->Pure NP Normal Phase or HILIC (Unmodified Silica + Modifiers) Chrom->NP Isomer Separation Scale > 1g RP RP-HPLC or MMLC (High pH Buffer >9) Chrom->RP High Purity Scale < 1g NP->Pure RP->Pure

Figure 1: Decision matrix for purifying basic octahydropyrido[1,2-a]pyrazine intermediates.

Troubleshooting Guide: Chromatographic Anomalies

Q1: Why does my octahydropyrido[1,2-a]pyrazine intermediate streak severely on standard normal-phase silica gel, even when using highly polar solvent systems (e.g., 20% MeOH in DCM)? Causality: Standard silica gel contains acidic silanol groups with a pKa of approximately 4.5. The basic nitrogens of the octahydropyrido[1,2-a]pyrazine core (pKa ~8.5–9.5) readily protonate upon contact with these silanols. This triggers strong, non-linear ionic interactions rather than standard adsorption-desorption partitioning, resulting in severe streaking and poor recovery. Solution: You must suppress this ionization. Add a basic volatile modifier (1–5% triethylamine or aqueous ammonium hydroxide) to your mobile phase to competitively bind and "cap" the acidic silanols. Alternatively, switch to an amine-functionalized stationary phase (NH2-silica), which provides a basic surface environment and eliminates silanol-driven tailing entirely.

Q2: In Reversed-Phase HPLC (RP-HPLC), my peaks are broad and elute dangerously close to the void volume. How do I improve retention and peak shape? Causality: At acidic or neutral pH (e.g., using 0.1% Formic Acid), the basic nitrogens are fully protonated. The resulting cationic species is highly hydrophilic, preventing effective partitioning into the lipophilic C18 stationary phase. Solution: Employ a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate adjusted to pH 10.0 with ammonium hydroxide). At pH > pKa, the nitrogens are deprotonated, rendering the molecule neutral and lipophilic, which drastically increases retention and sharpens the peak. Ensure your C18 column is hybrid-silica based and rated for high-pH stability (e.g., Waters XBridge).

Q3: I am trying to separate highly polar regioisomers or diastereomers of this scaffold, but they co-elute on C18 even with optimized gradients. What is the next step? Causality: C18 stationary phases often lack the stereochemical selectivity required to differentiate subtle 3D conformational differences in highly polar isomers. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). Studies have demonstrated that HILIC on unmodified silica gel provides superior resolution for polar, isomeric nitrogen-containing heterocycles compared to traditional octadecyl silica[2]. Alternatively, Mixed-Mode Liquid Chromatography (MMLC), which combines reversed-phase and cation-exchange mechanisms, can exploit both the lipophilic backbone and the localized charge of the basic nitrogens for orthogonal separation[3].

Data Presentation: Chromatographic Optimization

Purification ModeStationary PhaseRecommended Mobile Phase / ModifierMechanism of ActionBest Application
Normal Phase Bare Silica (SiO2)DCM/MeOH + 1-5% Et3N or NH4OHCompetitive silanol capping by the basic modifier.Bulk purification (>1g); removal of non-polar impurities.
HILIC Unmodified SilicaAcetonitrile/Water + Ammonium FormatePartitioning into a water-enriched layer on the silica surface[2].Separation of polar regioisomers or diastereomers.
RP-HPLC High-pH stable C18Water/MeCN + 10 mM NH4HCO3 (pH 10)Deprotonation of basic nitrogens increases lipophilicity.Final API purification; high-resolution impurity clearance.
Mixed-Mode RP/Cation-ExchangeWater/MeCN + Formic Acid bufferDual retention via hydrophobic and electrostatic interactions[3].Highly polar derivatives poorly retained on standard C18.

Self-Validating Experimental Protocols

Protocol 1: Self-Validating Acid-Base Extraction

Purpose: To isolate the basic octahydropyrido[1,2-a]pyrazine core from neutral or acidic byproducts without relying on chromatography.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Extraction (Causality): Add an equal volume of 1M HCl (aq). Vigorously mix and separate the layers. Causality: The low pH protonates the heterocycle, forcing it into the aqueous layer as a water-soluble salt, leaving lipophilic/neutral impurities in the organic layer.

  • Validation Check 1: Spot the organic layer on a TLC plate and visualize (UV/Iodine/Ninhydrin). If the basic intermediate is still present, perform a second extraction with 1M HCl. Discard the organic layer once cleared.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches >10.

  • Validation Check 2: Use pH indicator paper to confirm the aqueous layer is strictly pH >10. Causality: Complete deprotonation is mandatory to drive the intermediate back into the organic phase.

  • Organic Recovery: Extract the basified aqueous layer 3 times with Dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified intermediate.

Protocol 2: High-pH Preparative RP-HPLC Workflow

Purpose: High-resolution separation of closely related basic impurities or diastereomers.

  • System Prep: Equip the preparative HPLC with a high-pH tolerant hybrid C18 column (e.g., 5 µm, 19 x 150 mm).

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q water. Adjust to pH 10.0 using concentrated Ammonium Hydroxide. Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Loading: Dissolve the sample in a mixture of Mobile Phase A and B matching the initial gradient conditions. Validation: Centrifuge the sample at 10,000 rpm for 5 minutes prior to injection to ensure no precipitation occurs, which would otherwise clog the column frit.

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 40% B over 20 minutes) to maximize resolution of the deprotonated free-base species.

  • Recovery: Collect fractions based on UV absorption (typically 210 nm or 254 nm). Lyophilize the pooled fractions to remove the volatile ammonium bicarbonate buffer, leaving the pure free-base intermediate.

References

  • Title: Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives Source: acs.org URL: 1

  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: researchgate.net URL: 2

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: nih.gov URL: 3

Sources

Troubleshooting

Technical Support Center: Chiral Separation of Pyrazine Enantiomers by HPLC

Welcome to the technical support center for the chiral separation of pyrazine enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of pyrazine enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these structurally significant molecules. As pyrazine cores are integral to numerous pharmaceuticals and flavor compounds, achieving robust and reproducible enantioselective separation is paramount for ensuring stereochemical purity, which directly impacts efficacy and safety.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format. The content is structured to address specific experimental challenges, explaining the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

I. Understanding the Fundamentals: Chiral Recognition of Pyrazines

The successful chiral separation of pyrazine enantiomers on a chiral stationary phase (CSP) is governed by the principles of chiral recognition. This process relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For these complexes to have different formation energies, and thus different retention times, multiple simultaneous interactions are required.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds, including nitrogen-containing heterocycles like pyrazines.[1][2] The chiral recognition mechanism on these phases is complex and involves a combination of interactions:

  • Hydrogen Bonding: The carbamate groups on derivatized polysaccharides can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyrazine ring and any substituents can participate in these interactions.

  • π-π Interactions: The aromatic pyrazine ring can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Steric Interactions: The three-dimensional structure of the chiral selector creates grooves and cavities into which one enantiomer may fit better than the other, leading to differential retention.[3]

  • Dipole-Dipole Interactions: The polar nature of the pyrazine ring and the carbamate linkages in the CSP contribute to dipole-dipole interactions.

The interplay of these forces determines the retention and selectivity of the separation. Understanding these mechanisms is key to rationally troubleshooting and optimizing your separations.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chiral separation of pyrazine enantiomers.

Q1: Which type of chiral stationary phase (CSP) is best for pyrazine enantiomers?

A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose backbones derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate)), are the most versatile and a highly recommended starting point for screening pyrazine enantiomers.[1][2] These CSPs offer a combination of interaction sites (hydrogen bonding, π-π, steric) that are well-suited for the structural features of pyrazines. Both coated and immobilized versions of these phases are available. Immobilized phases offer greater solvent compatibility, which can be advantageous during method development.[4]

Q2: What is the best elution mode to start with: Normal Phase, Reversed-Phase, or Polar Organic?

A2: There is no single "best" mode, as the optimal choice is highly dependent on the specific pyrazine derivative. A screening approach is often the most efficient strategy.[5]

  • Normal Phase (NP): Typically uses a non-polar mobile phase like hexane with a polar modifier (e.g., isopropanol or ethanol). NP often provides excellent selectivity for many chiral compounds. A good starting point is a mobile phase of n-hexane/isopropanol (90:10, v/v).[6]

  • Reversed-Phase (RP): Uses a polar mobile phase, such as acetonitrile or methanol with water or a buffer. RP is often preferred for its compatibility with mass spectrometry (MS) and for the analysis of more polar pyrazine derivatives. A starting condition could be acetonitrile/water (50:50, v/v) with a buffer like ammonium acetate.[2]

  • Polar Organic (PO): Employs polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. This mode can offer unique selectivity and is particularly useful for compounds that have poor solubility in normal or reversed-phase eluents.

Q3: Why are my pyrazine enantiomer peaks tailing, and how can I fix it?

A3: Peak tailing for basic compounds like pyrazines is a common issue in HPLC and is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits are often residual acidic silanol groups on the silica support of the CSP. These silanols can interact strongly with the basic nitrogen atoms of the pyrazine ring, leading to a secondary, strong retention mechanism that causes the peak to tail.

To mitigate this:

  • Use a Basic Additive: Adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is highly effective.[7][8] The amine additive competes with the pyrazine for the active silanol sites, masking them and leading to more symmetrical peaks.

  • Optimize Mobile Phase pH (in RP mode): In reversed-phase mode, ensure the mobile phase pH is well above the pKa of the pyrazine to keep it in its neutral, less interactive form.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a 10-fold dilution of your sample to see if the peak shape improves.

Q4: I am not getting any separation between my pyrazine enantiomers. What should I do?

A4: A complete lack of resolution indicates that the chosen conditions do not provide sufficient enantioselectivity. Here's a systematic approach to address this:

  • Confirm the CSP is appropriate: While polysaccharide phases are a good starting point, some pyrazines may require a different type of chiral selector. If possible, screen a few different polysaccharide-based columns (e.g., a cellulose-based and an amylose-based CSP).

  • Optimize the Mobile Phase:

    • Change the organic modifier: The choice of alcohol in normal phase (e.g., switching from isopropanol to ethanol) or the organic solvent in reversed-phase (acetonitrile vs. methanol) can have a dramatic effect on selectivity.

    • Vary the modifier concentration: Adjust the percentage of the organic modifier in 5-10% increments.

    • Add an acidic or basic modifier: Even if peak shape is good, additives can influence chiral recognition. For basic pyrazines, start with a basic additive like DEA.

  • Adjust the Temperature: Temperature can significantly impact chiral separations. Lowering the temperature often improves resolution by increasing the stability of the transient diastereomeric complexes. Conversely, in some cases, increasing the temperature can alter the conformation of the chiral selector and improve separation. Experiment with a range of temperatures (e.g., 15°C, 25°C, and 40°C).

III. Troubleshooting Common Scenarios

This section provides a more in-depth guide to troubleshooting specific problems you might encounter during your experiments.

Scenario 1: Poor Resolution (Resolution < 1.5)

If you observe partial separation but the resolution is insufficient for accurate quantification, the following workflow can help you systematically improve it.

G start Poor Resolution (Rs < 1.5) step1 Decrease Temperature (e.g., from 25°C to 15°C) start->step1 step2 Change Organic Modifier (e.g., IPA to EtOH in NP, or ACN to MeOH in RP) step1->step2 No Improvement result Improved Resolution step1->result Success step3 Adjust Modifier Concentration (Vary by ±5-10%) step2->step3 No Improvement step2->result Success step4 Add/Change Mobile Phase Additive (e.g., 0.1% DEA for basic pyrazines) step3->step4 No Improvement step3->result Success step5 Screen a Different CSP (e.g., Amylose vs. Cellulose-based) step4->step5 No Improvement step4->result Success step5->result Success no_change No Significant Improvement step5->no_change No Improvement

Caption: Troubleshooting workflow for poor resolution.

Causality behind the steps:

  • Temperature: Lowering the temperature generally enhances the enthalpic contribution to chiral recognition, often leading to better resolution.[9]

  • Organic Modifier: Different organic modifiers can alter the hydrogen bonding and dipole-dipole interactions between the analyte, mobile phase, and CSP, thereby changing the selectivity.

  • Modifier Concentration: The concentration of the modifier affects the overall polarity of the mobile phase and its ability to compete with the analyte for interaction sites on the CSP.

  • Additives: Additives like DEA not only improve peak shape but can also influence the ionization state of the analyte and the CSP surface, which can modulate chiral recognition.[8]

  • CSP Screening: Different polysaccharide derivatives have distinct three-dimensional structures, leading to different chiral recognition capabilities.[1]

Scenario 2: Peak Splitting or Shoulder Peaks

Peak splitting can be a frustrating artifact. It's crucial to determine if you are observing two closely eluting species or a chromatographic problem.

G start Peak Splitting or Shoulder step1 Inject a 10-fold Dilution start->step1 result1 Peak Shape Improves (Column Overload) step1->result1 result2 Two Distinct Peaks Form (Poor Resolution) step1->result2 no_change No Change step1->no_change step2 Check for Column Contamination/Void step3 Ensure Sample Solvent is Weaker than Mobile Phase step2->step3 No Improvement result3 Problem Resolved step2->result3 Problem Identified & Fixed step3->result3 Problem Identified & Fixed step3->no_change No Improvement step4 Optimize Separation Conditions (See Poor Resolution Workflow) result2->step4 no_change->step2

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Optimization

Managing scalability issues in the synthesis of chiral pyrazines

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the scale-up synthesis of chiral pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the scale-up synthesis of chiral pyrazines and their reduced piperazine derivatives.

Chiral pyrazines are highly privileged pharmacophores in drug discovery, but their synthesis at scale is notoriously difficult. The inherent aromaticity of the pyrazine ring, combined with the presence of two strongly coordinating nitrogen atoms, often leads to catastrophic catalyst poisoning, poor mass transfer in multiphasic systems, and enantiomeric excess (ee) erosion during downstream processing.

This guide provides field-proven troubleshooting logic, self-validating experimental protocols, and mechanistic insights to ensure your synthetic routes are robust, scalable, and economically viable.

I. Core Troubleshooting FAQs: Overcoming Scale-Up Bottlenecks

Q1: Why does my transition-metal catalyst die prematurely during the direct asymmetric hydrogenation of pyrazines?

The Causality: Pyrazine is a single-ring aromatic compound with relatively high resonance energy. More critically, it possesses two strongly coordinative, basic nitrogen atoms. In a standard batch reactor, these nitrogen atoms outcompete the chiral ligands for the active coordination sites on transition metals (like Ir, Ru, or Rh), leading to irreversible catalyst poisoning and reaction stalling [1]. Furthermore, the resulting piperazine product contains two secondary amines that further deactivate the catalyst.

The Solution (Substrate Activation): Do not attempt direct hydrogenation on bare pyrazines at scale. Instead, implement an activation strategy using alkyl halides to convert the pyrazine into a pyrazinium salt prior to hydrogenation. This simple N-alkylation breaks the symmetry, localizes the positive charge to reduce aromaticity, and occupies one of the problematic nitrogen lone pairs.

G N1 Pyrazine Substrate (High Aromaticity) N2 Alkyl Halide Activation (e.g., Benzyl Bromide) N1->N2 Step 1 N3 Pyrazinium Salt (Reduced Aromaticity) N2->N3 N4 Ir-Catalyzed Asymmetric Hydrogenation (H2) N3->N4 Step 2 N5 Chiral Piperazine (>90% Yield, >89% ee) N4->N5

Pathway for overcoming catalyst poisoning via pyrazinium salt activation.
Q2: I am experiencing severe enantiomeric excess (ee) erosion when scaling up from 100 mg to 10 grams. How do I maintain stereocontrol?

The Causality: At larger scales, heat transfer and mass transfer (gas-liquid mixing) become rate-limiting. If hydrogen gas is not dissolving into the liquid phase fast enough (mass transfer limitation), the catalyst may undergo reversible, non-stereoselective background reactions (such as dynamic kinetic resolution pathways or alkene isomerization) while "starved" of hydrogen. Additionally, localized exothermic hotspots can degrade the chiral ligand.

The Solution:

  • Optimize Agitation: Transition from magnetic stirring to overhead mechanical stirring with a gas-entrainment impeller.

  • Lower Catalyst Loading: Counterintuitively, lowering the catalyst loading (e.g., from 2.0 mol% to 0.5 mol%) can prevent the reaction from outpacing the hydrogen mass transfer rate, preserving the ee [2].

  • Implement Photochemical Deracemization: If ee erosion occurs during workup, consider a late-stage photochemical deracemization using a chiral benzophenone catalyst. This unidirectional hydrogen atom shuttling can upgrade a partially racemized mixture back to >98% ee[3].

G Root Scale-Up Issue Detected (Yield/ee Drop) C1 Catalyst Poisoning? Root->C1 C2 Mass Transfer Limit? Root->C2 A1 Pre-activate via N-alkylation C1->A1 Yes A2 Increase Agitation or Use Flow Reactor C2->A2 Yes

Troubleshooting logic for yield and enantiomeric excess (ee) erosion during scale-up.
Q3: Can we avoid hydrogenation entirely and functionalize the pyrazine ring directly?

The Causality: Yes. Direct enantioselective dearomatization is highly desirable as it avoids high-pressure hydrogen gas handling. The Solution: Utilize a copper-catalyzed dearomatization approach. By exposing the pyrazine to a chloroformate and an alkyne in the presence of a Cu-salt and a chiral ligand (e.g., StackPhos), the pyrazine is dearomatized into a 2,3-disubstituted dihydropyrazine. Mechanistic studies show that an unstable α -chloro intermediate prevents double alkynylation, ensuring strict regioselectivity and delivering single diastereomers in up to 99% ee [4].

II. Quantitative Data: Scalability Metrics

To assist in your process engineering calculations, the following table summarizes the expected performance metrics when scaling up the Ir-catalyzed asymmetric hydrogenation of pyrazinium salts [2]. Notice that the ee is maintained even as catalyst loading is reduced by 75% at the gram scale.

ScaleSubstrate TypeCatalyst LoadingPressure (H2)Solvent SystemYield (%)Enantiomeric Excess (ee %)
0.2 mmol 3-substituted pyrazinium salt2.2 mol %600 psiToluene/DCE (1:1)94%91%
0.2 mmol 3,5-disubstituted pyrazinium salt2.2 mol %1200 psiToluene/Dioxane (1:1)88%93%
1.0 Gram 3-substituted pyrazinium salt0.5 mol % 600 psiToluene/DCE (1:1)90% 89%
2.5 mmol Pyrazine (Cu-Dearomatization)1.1 mol % (CuCl)N/A (Batch)THF85%96%

III. Validated Experimental Protocol

The following methodology details the Gram-Scale Ir-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts . This protocol is designed as a self-validating system: Step 4 includes an explicit in-process control (IPC) check to ensure the reaction is complete before quenching, preventing the isolation of inseparable partially reduced intermediates.

Materials Required:
  • Activated Pyrazinium Salt (e.g., 1-benzyl-3-methylpyrazinium bromide) (1.0 g, ~3.8 mmol)

  • [Ir(COD)Cl]2​ (0.5 mol %)

  • Chiral Ligand (e.g., (R)-SegPhos or JosiPhos derivative) (1.1 mol %)

  • Anhydrous Toluene and 1,2-Dichloroethane (DCE) (Degassed via freeze-pump-thaw)

  • High-pressure stainless-steel autoclave (Parr reactor)

Step-by-Step Workflow:
  • Catalyst Pre-formation (Glovebox Required): In an argon-filled glovebox, charge a dry 20 mL vial with [Ir(COD)Cl]2​ (0.5 mol %) and the chiral ligand (1.1 mol %). Add 5 mL of degassed Toluene/DCE (1:1 v/v). Stir the mixture at room temperature for 30 minutes until a clear, homogeneous catalyst solution is formed.

  • Substrate Loading: Transfer the activated pyrazinium salt (1.0 g) into a glass liner designed for the autoclave. Add 15 mL of the degassed Toluene/DCE solvent mixture.

  • Catalyst Transfer: Quantitatively transfer the pre-formed catalyst solution into the glass liner containing the substrate.

  • Hydrogenation: Seal the autoclave and remove it from the glovebox. Purge the reactor with H2​ gas three times (pressurize to 100 psi, then carefully vent). Pressurize the reactor to 600 psi of H2​ .

  • Reaction & IPC (Self-Validation): Stir the reaction mechanically at -20 °C for 24 hours. Critical Step: Before full workup, carefully vent a small aliquot, dilute with HPLC-grade hexanes/isopropanol, and run a quick chiral HPLC assay. You must confirm >99% conversion of the starting material. If conversion is <95%, re-pressurize and stir for an additional 12 hours.

  • Workup: Once complete, vent the H2​ gas safely. Neutralize the reaction mixture with saturated aqueous NaHCO3​ to free-base the resulting piperazine. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the pure chiral piperazine.

IV. References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Organic Letters - ACS Publications[Link]

  • Unlocking the potential of asymmetric hydrogenation at Merck PubMed / National Institutes of Health[Link]

  • Photochemical Deracemization of 4,7-Diaza-1-isoindolinones by Unidirectional Hydrogen Atom Shuttling Journal of the American Chemical Society (JACS) - ACS Publications[Link]

  • Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine PubMed Central (PMC) - NIH[Link]

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Cyclization of Pyrazine Rings

Welcome to the Technical Support Center for pyrazine ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic pyrazine cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazine ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic pyrazine cyclization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your catalyst selection and reaction optimization.

Troubleshooting Guide

This section is dedicated to resolving common issues that can arise during the catalytic synthesis of pyrazines. Each problem is presented with potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazine Product

Question: I am attempting a dehydrogenative coupling of a β-amino alcohol to form a 2,5-disubstituted pyrazine using a manganese pincer complex, but I am observing very low conversion. What are the likely causes and how can I improve my yield?

Answer:

Low yields in manganese-catalyzed dehydrogenative couplings can stem from several factors, ranging from catalyst activity to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Activation and Integrity:

    • Cause: The active form of the manganese catalyst may not be generated in situ, or the catalyst may have degraded. Pincer complexes, while often robust, can be sensitive to air and moisture.

    • Solution: Ensure strict anaerobic and anhydrous conditions throughout your setup. The use of a glovebox or Schlenk line techniques is highly recommended. Verify the integrity of your catalyst if it has been stored for a long time.

  • Role of the Base:

    • Cause: The choice and amount of base are critical for the catalytic cycle. The base is often required to deprotonate the alcohol and facilitate the dehydrogenation step. An inappropriate base or insufficient amount can stall the reaction.

    • Solution: Potassium hydride (KH) or potassium tert-butoxide (t-BuOK) are commonly effective bases for these reactions.[1][2] A systematic screening of the base and its stoichiometry is advisable. For instance, in the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, 3 mol% of KH was found to be optimal.[2]

  • Reaction Temperature and Time:

    • Cause: Dehydrogenative couplings often require significant thermal energy to overcome activation barriers. Insufficient temperature or reaction time will result in incomplete conversion.

    • Solution: These reactions are typically run at elevated temperatures, often between 125°C and 150°C.[1][2][3] If you observe low conversion, consider increasing the temperature within the limits of your solvent's boiling point and substrate stability. Similarly, extending the reaction time (e.g., from 12 to 24 hours) can lead to higher yields.[1][2]

  • Solvent Effects:

    • Cause: The solvent can influence the solubility of the reactants and the catalyst, as well as the overall reaction kinetics.

    • Solution: High-boiling, non-coordinating solvents like toluene or 1,4-dioxane are generally preferred.[2] In the case of 2-phenylglycinol coupling, toluene, THF, and 1,4-dioxane all provided high yields, suggesting some flexibility.[2] However, if you are experiencing issues, a solvent screen is a logical step.

Issue 2: Formation of Undesired Side Products

Question: My copper-catalyzed aerobic oxidative coupling of a ketone and a diamine is producing a complex mixture of products, with my desired pyrazine being a minor component. How can I improve the selectivity?

Answer:

The formation of byproducts in copper-catalyzed C-H/N-H coupling reactions often points to issues with reaction control, leading to over-oxidation or alternative reaction pathways.

  • Catalyst System and Ligands:

    • Cause: The choice of copper source and any associated ligands is crucial for directing the reaction towards the desired product. The ligand environment around the copper center dictates its redox potential and steric accessibility.

    • Solution: Simple copper salts like CuI can be effective.[4] However, if selectivity is an issue, consider the use of specific ligands that can modulate the catalyst's reactivity. The addition of additives like LiCl can also influence the reaction outcome.[4]

  • Oxidant and Atmosphere:

    • Cause: The concentration and delivery of the oxidant (in this case, oxygen) are critical. Too high a concentration can lead to undesired side reactions, while too low a concentration will result in incomplete conversion.

    • Solution: The reaction should be conducted under a controlled atmosphere of oxygen (1 atm is often sufficient).[4] Ensure efficient stirring to maintain a consistent oxygen concentration in the reaction mixture.

  • Reaction Temperature:

    • Cause: Elevated temperatures can promote side reactions.

    • Solution: While these reactions often require heating (e.g., 120°C), it is crucial to find the optimal temperature that favors the desired transformation without promoting byproduct formation.[4] A systematic temperature optimization study is recommended.

  • Substrate Purity:

    • Cause: Impurities in the starting materials, particularly the ketone or diamine, can interfere with the catalytic cycle or lead to the formation of unexpected products.

    • Solution: Ensure the purity of your reactants through appropriate purification techniques (e.g., distillation, recrystallization) before use.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for pyrazine ring synthesis, and how do I choose the right one for my specific application?

A1: The choice of catalyst is highly dependent on the synthetic route you are employing. Here are some of the most common classes of catalysts and their typical applications:

  • Manganese-based Catalysts: Earth-abundant and environmentally benign, manganese pincer complexes are particularly effective for the dehydrogenative self-coupling of 2-amino alcohols to form symmetrical 2,5-disubstituted pyrazines.[1][2] They offer a green alternative to noble metal catalysts.

  • Copper-based Catalysts: Copper catalysts, often in the form of simple salts like CuI, are well-suited for aerobic oxidative C-H/N-H coupling of ketones with diamines.[4] This method allows for the use of readily available starting materials. Copper-chromium catalysts have also been used in the condensation of diamines and epoxides.[5]

  • Palladium-based Catalysts: Palladium catalysts are versatile and widely used in cross-coupling reactions to functionalize pre-existing pyrazine rings (e.g., Suzuki, Stille, and Buchwald-Hartwig reactions).[6][7][8] They are also employed in the dehydrogenation of piperazines to pyrazines and in cascade reactions of aminoacetonitriles with arylboronic acids.[9][10]

  • Gold-based Catalysts: Gold catalysts are known for their ability to activate alkynes and are used in cycloisomerization reactions to form pyrazine-containing fused ring systems.[6][11] They have also been utilized in bidirectional cyclization strategies to access dipyrrolopyrazines.[12]

  • Iridium and Ruthenium-based Catalysts: These noble metal catalysts, often in the form of pincer complexes, are highly efficient for dehydrogenative coupling reactions, similar to their manganese counterparts.[1]

Q2: What is the proposed mechanism for the manganese-catalyzed dehydrogenative coupling of β-amino alcohols?

A2: The plausible mechanism for this transformation involves a series of catalytic steps:

  • Dehydrogenation of the β-amino alcohol: The manganese catalyst, in the presence of a base, facilitates the dehydrogenation of the β-amino alcohol to yield an aldehyde intermediate.

  • Self-coupling and Cyclization: The aldehyde intermediate then undergoes a self-coupling reaction with another molecule of the aldehyde. This is followed by the elimination of two molecules of water to form a 2,5-dihydropyrazine derivative.

  • Aromatization: The 2,5-dihydropyrazine intermediate then undergoes a rapid metal-catalyzed dehydrogenation, eliminating a molecule of dihydrogen (H₂) to form the stable, aromatic pyrazine product.[1][2]

Q3: Can I synthesize unsymmetrically substituted pyrazines using these catalytic methods?

A3: Synthesizing unsymmetrically substituted pyrazines can be more challenging due to the potential for forming a mixture of isomers.[13]

  • For methods involving the condensation of two different components, such as a 1,2-diamine and a 1,2-dicarbonyl compound, if both starting materials are unsymmetrical, a mixture of products is likely.

  • Stepwise approaches, where substituents are introduced sequentially onto a pre-formed pyrazine core using methods like palladium-catalyzed cross-coupling, offer better control for synthesizing unsymmetrical pyrazines.[13]

  • Some cascade reactions, like the palladium(II)-catalyzed reaction of aminoacetonitriles with arylboronic acids, are designed to produce unsymmetrical 2,6-disubstituted pyrazines.[10]

Q4: Are there any "green" or more sustainable catalytic methods for pyrazine synthesis?

A4: Yes, there is a significant research effort towards developing more environmentally friendly methods for pyrazine synthesis.

  • Use of Earth-Abundant Metal Catalysts: The use of catalysts based on earth-abundant and non-toxic metals like manganese is a key strategy.[1][2]

  • Atom-Economical Reactions: Dehydrogenative coupling reactions are considered atom-economical as they produce only water and hydrogen gas as byproducts.[1][2]

  • Room Temperature Synthesis: Some methods, like the condensation of 1,2-diketones and 1,2-diamines, can be performed at room temperature using a catalytic amount of a simple base like potassium tert-butoxide in aqueous methanol, avoiding the need for high temperatures and expensive catalysts.[3][5]

  • Biocatalysis: The use of enzymes to produce pyrazines is another green approach, particularly relevant for the food and fragrance industries.[3]

Data and Protocols

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling of 2-Phenylglycinol[2]
EntryCatalyst (mol %)Base (mol %)SolventTemperature (°C)Time (h)Yield (%)
12KH (3)Toluene1502499
22KH (3)THF1502490
32KH (3)1,4-Dioxane1502495
42KH (3)Toluene1252499
52KH (3)Toluene1501299
Experimental Protocol: Synthesis of 2,5-Disubstituted Pyrazines via Manganese-Catalyzed Dehydrogenative Coupling of β-Amino Alcohols[3]
  • To a flame-dried Schlenk tube, add the manganese pincer catalyst (2 mol %), the β-amino alcohol (0.5 mmol), and potassium hydride (KH, 3 mol %) under an inert atmosphere (e.g., argon or nitrogen).

  • Add dry toluene (2 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction by the careful addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrazine.

Visualizing Reaction Mechanisms

Proposed Catalytic Cycle for Manganese-Catalyzed Dehydrogenative Coupling

G cluster_0 Catalytic Cycle Start β-Amino Alcohol + Mn-Catalyst Dehydrogenation Dehydrogenation (-H₂) Start->Dehydrogenation Aldehyde Aldehyde Intermediate Dehydrogenation->Aldehyde Dimerization Self-Coupling & Cyclization (-2H₂O) Aldehyde->Dimerization x2 Dihydropyrazine 2,5-Dihydropyrazine Dimerization->Dihydropyrazine Aromatization Dehydrogenation (-H₂) Dihydropyrazine->Aromatization Aromatization->Start Regenerates Catalyst Product 2,5-Disubstituted Pyrazine Aromatization->Product

Caption: Manganese-catalyzed dehydrogenative coupling cycle.

Troubleshooting Workflow for Low Pyrazine Yield

G Start Low Yield of Pyrazine Check_Catalyst Verify Catalyst Activity & Handling Conditions Start->Check_Catalyst Check_Base Optimize Base Choice & Stoichiometry Check_Catalyst->Check_Base If no improvement Success Improved Yield Check_Catalyst->Success If improved Check_Temp_Time Adjust Reaction Temperature and Time Check_Base->Check_Temp_Time If no improvement Check_Base->Success If improved Check_Solvent Screen Different Solvents Check_Temp_Time->Check_Solvent If no improvement Check_Temp_Time->Success If improved Check_Solvent->Success If improved

Caption: Systematic troubleshooting for low pyrazine yield.

References

  • Milstein, D. et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. Available at: [Link]

  • Milstein, D. et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ChemSusChem. Available at: [Link]

  • Lei, A. et al. (2017). Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. Science Advances. Available at: [Link]

  • Ma, D. et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Kollonitsch, J. (1970). Pyrazines. In The Chemistry of Heterocyclic Compounds, Volume 24, Part 1. John Wiley & Sons.
  • Gouverneur, V. et al. (2013). Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. Tetrahedron. Available at: [Link]

  • Kempe, R. et al. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Nature Communications. Available at: [Link]

  • Boruah, R. et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Llobet, A. et al. (2020). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. Molecules. Available at: [Link]

  • ScienceMadness Discussion Board. (2020). Pyrazine Synthesis?. Available at: [Link]

  • Engle, K. M. et al. (2024). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society. Available at: [Link]

  • Engle, K. M. et al. (2024). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. PMC. Available at: [Link]

  • Maes, B. U. W. et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available at: [Link]

  • Gademann, K. et al. (2022). Efficient Synthesis of Dipyrrolobenzenes and Dipyrrolopyrazines via Bidirectional Gold Catalysis: a Combined Synthetic and Photophysical Study. Organic Letters. Available at: [Link]

  • Joule, J. A. & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Davies, H. M. L. et al. (2016). Mechanism of the gold(I)-catalyzed synthesis of imidazo-pyrimidines and imidazo-pyrazines via [3 + 2] dipolar cycloaddition: a DFT study. RSC Advances. Available at: [Link]

  • Beller, M. et al. (2024). Cu–ABNO Catalyst for the Synthesis of Quinolines and Pyrazines via Aerobic Double Dehydrogenation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Alvarez-Builla, J. et al. (2004). Pyrrolodiazines. 6. Palladium-catalyzed Arylation, Heteroarylation, and Amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. The Journal of Organic Chemistry. Available at: [Link]

  • Sarpong, R. (2021). Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship. Available at: [Link]

  • Li, C. et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Scientific Reports. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of pyrazines. Available at: [Link]

  • Wu, X.-F. (2021). Transition metal catalyzed pyrimidine, pyrazine, pyridazine and triazine synthesis. Wiley.
  • Itami, K. et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Wang, L. et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Kamal, A. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Che, C.-M. et al. (2015). Synthesis and luminescence modulation of pyrazine-based gold(iii) pincer complexes. Chemical Communications. Available at: [Link]

  • Humphrey, M. G. et al. (2024). Pyrazine-bridged polymetallic copper–iridium clusters. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Festel, G. & Stapper, C. (2002). Pyrazines: Occurrence, formation and biodegradation. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • Shibasaki, M. et al. (2004). New Entries in Lewis Acid−Lewis Base Bifunctional Asymmetric Catalyst: Catalytic Enantioselective Reissert Reaction of Pyridine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Molina, P. et al. (2005). Synthesis of Pyrazine Alcaloids from Botryllus leachi. Diazines 43. The Journal of Organic Chemistry. Available at: [Link]

  • D'hooghe, M. & De Kimpe, N. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Available at: [Link]

Sources

Optimization

Technical Support Center: Pyrido[1,2-a]pyrazine Formulation &amp; Solubility Troubleshooting

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to advance pyrido[1,2-a]pyrazine derivatives past preclinical stages due...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to advance pyrido[1,2-a]pyrazine derivatives past preclinical stages due to severe solubility bottlenecks.

The pyrido[1,2-a]pyrazine core is a privileged scaffold found in potent HIV integrase inhibitors and FEN1 inhibitors. However, its fused, nitrogen-containing bicyclic structure often leads to highly planar molecules. This planarity promotes intense intermolecular π−π stacking and hydrogen bonding within the crystal lattice, resulting in notoriously poor aqueous solubility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose and overcome these formulation challenges.

Part 1: Diagnostic FAQs (Understanding the Root Cause)

Q: Why does my pyrido[1,2-a]pyrazine derivative exhibit aqueous solubility below 50 µg/mL at physiological pH? A: The root cause is typically high lattice energy rather than extreme lipophilicity. Experimental data for unsubstituted dione derivatives of this core (e.g., 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione) show a basal solubility of merely ~21.6 µg/mL at pH 7.4[1]. Causality: The planar geometry of the fused rings allows molecules to pack tightly into a highly stable crystal lattice. The energy required for water molecules to break these solute-solute interactions (cavitation energy) far exceeds the energy gained from solute-solvent interactions, resulting in "brick dust" behavior.

Q: How do I know if my solubility issue is lattice-energy limited ("brick dust") or lipophilicity limited ("grease ball")? A: Look at your physicochemical data.

  • Brick Dust: High melting point (>200°C) and low-to-moderate LogP (<3). The barrier is breaking the crystal.

  • Grease Ball: Low melting point (<150°C) and high LogP (>4). The barrier is the thermodynamic incompatibility with water.

Q: Can I improve solubility during the lead optimization phase before committing to complex formulations? A: Yes. Structural intervention is the most elegant solution. Introducing steric bulk, such as an α -methyl substituent, can force the molecule out of a planar conformation[2]. Causality: Disfavoring planarity disrupts the tight crystal packing, significantly lowering the melting point and lattice energy, which directly translates to improved aqueous solubility without necessarily increasing lipophilicity[2].

Part 2: Formulation Strategy & Decision Logic

Before executing a protocol, you must align your formulation strategy with the physicochemical profile of your specific derivative.

DecisionLogic Start Pyrido[1,2-a]pyrazine Poor Aqueous Solubility Assess Physicochemical Profiling (Melting Point & LogP) Start->Assess Lattice High MP, Low LogP ('Brick Dust') Assess->Lattice Lipid Low MP, High LogP ('Grease Ball') Assess->Lipid Ionizable Basic Nitrogen Present? Lattice->Ionizable SEDDS Lipid-Based Formulation (SEDDS/SMEDDS) Lipid->SEDDS Salt Salt Screening (e.g., Mesylate, HCl) Ionizable->Salt Yes ASD Amorphous Solid Dispersion (Spray Drying) Ionizable->ASD No / Failed

Decision logic for selecting solubility enhancement strategies based on physicochemical properties.

Part 3: Troubleshooting Guide & Experimental Protocols

Strategy A: Breaking the Lattice via Amorphous Solid Dispersions (ASDs)

Q: My derivative failed salt screening and remains highly crystalline. What is the industry standard approach? A: Amorphous Solid Dispersions (ASDs) manufactured via spray drying have become the mainstream approach for overcoming poor aqueous solubility in modern pipelines[3]. Causality: By dissolving the API and a polymer in an organic solvent and rapidly evaporating it, the drug is kinetically trapped in a high-energy, amorphous state[3]. This bypasses the lattice energy barrier entirely. When administered, the polymer acts as a "parachute," maintaining a supersaturated state in the gastrointestinal tract and preventing recrystallization[4].

Quantitative Data: Polymer Selection Matrix for ASDs

Selecting the right anti-nucleating polymer is critical to prevent the drug from crashing out of solution in the gut.

Polymer TypePhysicochemical PropertiesBest Suited ForAnti-Nucleating Capability
HPMCAS Amphiphilic, pH-dependent solubilityWeakly basic pyrido[1,2-a]pyrazinesVery High (Maintains supersaturation)
PVP-VA Hydrophilic, high Tg​ APIs with strong hydrogen bond donorsModerate to High
Soluplus Amphiphilic, low Tg​ Highly lipophilic derivativesHigh (Forms micelles in solution)
Step-by-Step Protocol: Self-Validating Spray Drying Workflow

This protocol is designed to be self-validating; failure at any analytical checkpoint requires returning to the previous step.

  • Solvent Selection & Dissolution: Dissolve the API and polymer (typically a 1:3 or 1:4 ratio) in a volatile solvent system (e.g., Dichloromethane/Methanol). Validation: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will seed crystallization during drying.

  • Atomization: Feed the solution into the spray dryer. Set the inlet temperature based on the solvent's boiling point (e.g., 60-80°C for DCM/MeOH).

  • Kinetic Trapping (Drying): The rapid evaporation of the solvent droplets traps the API in the polymer matrix. Ensure the outlet temperature remains below the glass transition temperature ( Tg​ ) of the polymer to prevent rubbery phase separation.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Analytical Validation (Critical):

    • PXRD (Powder X-Ray Diffraction): Must show a smooth "amorphous halo." If sharp Bragg peaks are present, the drug has crystallized. Troubleshooting: Increase polymer load or use a faster drying rate.

    • DSC (Differential Scanning Calorimetry): Must show a single Tg​ . Two distinct Tg​ s indicate phase separation between the drug and polymer.

ASD_Workflow A 1. API + Polymer (e.g., HPMCAS) B 2. Dissolution in Co-Solvent System A->B Mixing C 3. Spray Drying (Atomization & Evaporation) B->C Feed Solution D 4. Secondary Drying (Vacuum Oven) C->D Solid Particles E 5. Amorphous Solid Dispersion (Validated via PXRD/DSC) D->E Final Product

Workflow for generating Amorphous Solid Dispersions via spray drying.

Strategy B: Chemical Modification via Salt Formation

Q: My derivative has a basic nitrogen in the pyrazine ring. Should I try salt formation before ASDs? A: Absolutely. Salt formation is a highly effective, traditional method for increasing the dissolution rates of basic drugs[5]. Causality: Forming a salt (e.g., using methanesulfonic acid or hydrochloric acid) introduces an ionizable group that dramatically increases the solvation energy. The strong intermolecular forces between the drug and the counterion alter the crystal lattice, often lowering the melting point and increasing the pHmax​ (the pH of maximum solubility)[5]. For instance, mesylate salts of similar heterocyclic compounds have shown extraordinary effects on bioavailability[5].

Step-by-Step Protocol: High-Throughput Salt Screening
  • Counterion Selection: Select a panel of pharmaceutically acceptable acids (e.g., Methanesulfonic, HCl, Tartaric, Citric, Phosphoric)[5]. Ensure the pKa​ difference between the basic nitrogen and the acid is > 2 to guarantee proton transfer.

  • Equimolar Addition: Suspend 10-20 mg of the API in a minimal volume of an organic/aqueous solvent blend (e.g., THF/Water). Add 1.05 molar equivalents of the counterion.

  • Temperature Cycling: Subject the vials to temperature cycling (e.g., 5°C to 50°C every 4 hours) for 48-72 hours to promote Ostwald ripening and the growth of stable crystals.

  • Harvest and Validate: Centrifuge, decant the supernatant, and dry the solids.

    • Validation: Analyze via PXRD to confirm a new, unique crystal habit distinct from the free base. Use NMR to confirm the stoichiometry of the counterion.

References

  • 3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development & Delivery URL:[Link]

  • Solving Poor Solubility to Unlock a Drug's Potential Source: Pharmaceutical Technology URL:[Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges Source: PubMed Central (PMC) / NIH URL:[Link]

  • Fragment-Based Discovery and Structure-Led Optimization of MSC778, the First Potent, Selective, and Orally Bioavailable FEN1 Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

Welcome to the dedicated technical support guide for (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and formulation of this bicyclic lactam. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one.

Q1: What are the primary structural liabilities of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one that I should be concerned about?

A1: The molecule's structure contains two key functional groups prone to degradation: a lactam (cyclic amide) and tertiary amines .[1]

  • Lactam Ring: This is susceptible to hydrolysis under both acidic and basic conditions, which would result in a ring-opening reaction to form an amino acid derivative.[1][2] Bridged lactam systems can possess inherent ring strain, which may increase their reactivity compared to planar amides.[3]

  • Tertiary Amines: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[1]

  • Chiral Center: The stereochemical integrity at the (R)-position can be compromised under harsh pH or thermal conditions, leading to racemization and a potential loss of specific biological activity.[4]

Q2: I'm seeing new peaks in my HPLC chromatogram after storing my compound in solution. What is the likely cause?

A2: The appearance of new peaks is a strong indicator of chemical degradation.[1] The most common culprits for a compound like this in solution are hydrolysis and oxidation. The specific cause depends on your storage conditions:

  • pH of the Solvent: If your solvent is unbuffered or has an acidic or basic pH, hydrolysis of the lactam ring is a primary suspect.[5]

  • Presence of Oxygen: Dissolved oxygen in the solvent can lead to the oxidation of the tertiary amines.

  • Light Exposure: If the solution was not protected from light, photolytic degradation could have occurred.[4][6]

To diagnose the issue, a systematic forced degradation study is the most effective approach.[1][7][8] This will help you definitively identify which stress conditions (acid, base, oxidant, light, heat) cause degradation and match the retention times of the resulting peaks to those you are observing.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: To maximize stability, proper storage is critical.

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark environment.[1][9] For long-term storage, placing it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to protect against moisture and oxidation.[6][9]

  • In Solution: Preparing fresh solutions for immediate use is the best practice. If storage in solution is unavoidable, use a buffered solvent at an optimal pH (which must be determined experimentally), degas the solvent to remove oxygen, and store in amber vials at low temperatures (e.g., 2-8°C or -20°C).

Section 2: Troubleshooting Guide for Common Stability Issues

This guide provides a problem-oriented approach to resolving specific stability challenges.

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of Potency/Assay Variability Degradation of the active compound.1. Confirm Purity: Re-analyze the purity of your current stock using a validated HPLC method. 2. Review Storage: Audit your storage conditions (temperature, light exposure, humidity).[1][9] 3. Perform Stress Testing: Conduct a forced degradation study (see Protocol 1) to understand the compound's liabilities.[10]
Discoloration of Solid Material Oxidation or photolytic degradation.1. Discard and Replace: Do not use the discolored material as its purity is compromised.[9] 2. Improve Packaging: Procure a fresh batch and store it under an inert atmosphere in amber vials.[6]
Precipitation in Formulation Formation of insoluble degradants or pH shift.1. Identify Precipitate: Isolate and attempt to characterize the precipitate (e.g., via LC-MS) to determine if it is a degradant. 2. Evaluate Formulation pH: Measure the pH of the formulation over time. Use a suitable buffer system (e.g., citrate, phosphate) to maintain a stable pH.[6]
Inconsistent Chiral Purity Racemization at the stereocenter.1. Develop Chiral Method: Use or develop a chiral HPLC method to monitor the enantiomeric excess. 2. Assess pH and Temperature Effects: Evaluate the compound's stability across a range of pH values and temperatures to identify conditions that trigger racemization.[4]
Logical Flow for Troubleshooting Experimental Inconsistency

G A Inconsistent Experimental Results (e.g., variable assay data) B Verify Compound Integrity A->B C Is the compound pure? B->C D Yes C->D Check via HPLC/NMR E No C->E H Review Storage & Handling Procedures D->H F Purify or Acquire New Batch E->F F->B G Review Experimental Protocol & Reagents M Problem Solved G->M I Are conditions optimal? (Cool, Dry, Dark, Inert Gas) H->I J Yes I->J K No I->K J->G L Implement Correct Storage Protocols K->L L->H G cluster_0 Degradation Pathways cluster_1 Stress Conditions cluster_2 Degradation Products cluster_3 Mitigation Strategies Compound (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one Lactam Tertiary Amines Chiral Center Stress Acid / Base (H₂O) Compound:f0->Stress Stress2 Oxidants (O₂, H₂O₂, Radicals) Compound:f1->Stress2 Stress3 Heat / pH Compound:f2->Stress3 Product1 Ring-Opened Amino Acid Stress->Product1 Mitigate1 Control pH with Buffers Stress->Mitigate1 Product2 N-Oxide Stress2->Product2 Mitigate2 Add Antioxidants / Chelators Stress2->Mitigate2 Product3 Racemic Mixture Stress3->Product3 Mitigate3 Control Temperature / pH Stress3->Mitigate3

Caption: Key degradation pathways and corresponding mitigation strategies.

Section 4: Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible stability data.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the potential degradation products and pathways for (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one under various stress conditions, as recommended by ICH guidelines. [2][11] Materials:

  • (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. [1]2. Control Sample: Dilute the stock solution with a 50:50 mixture of water and methanol to a final concentration of ~100 µg/mL. This is your time-zero (T=0) control.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. [1] * Incubate at 60°C for 24 hours.

    • Withdraw aliquots at intervals (e.g., 2, 6, 12, 24 h), neutralize with 0.1 M NaOH, dilute to the target concentration with mobile phase, and analyze by HPLC. [1]4. Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. [1] * Incubate at 60°C for 24 hours.

    • Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze by HPLC. [1]5. Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. [1] * Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots, dilute, and analyze by HPLC. [1]6. Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours. [1] * At intervals, withdraw a sample, dissolve it in methanol to the stock concentration, dilute, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC, comparing them to control samples stored in the dark.

Data Analysis: For each condition, calculate the percentage degradation and note the relative retention times and peak areas of any new peaks that appear. Aim for 5-20% degradation to ensure that secondary degradation is minimized. [11]

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution in Methanol acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid) (80°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Sample at Time Intervals (Neutralize if needed) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC Method analysis->hplc end Identify Degradants Establish Degradation Pathways hplc->end

Caption: Workflow for conducting a forced degradation study.

References

  • The Chemistry of Bridged Lactams and Related Heterocycles - PMC - NIH. (n.d.).
  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025).
  • Strategies for Resolving Stability Issues in Drug Formul
  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). JOCPR.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PubMed.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Development of forced degradation and stability indic
  • "Octahydro-1H-pyrido[1,2-a]pyrazin-1-one stability and degrad
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Technical Support Center: Octahydro-1H-pyrido[1,2-a]pyrazin-1-one. (n.d.). Benchchem.

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography of octahydropyrido[1,2-a]pyrazine derivatives

Structural Elucidation of Octahydropyrido[1,2-a]pyrazine Scaffolds: A Comparative Guide to Crystallization and X-ray Methodologies As a Senior Application Scientist specializing in structural chemistry, I frequently enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Octahydropyrido[1,2-a]pyrazine Scaffolds: A Comparative Guide to Crystallization and X-ray Methodologies

As a Senior Application Scientist specializing in structural chemistry, I frequently encounter the octahydropyrido[1,2-a]pyrazine scaffold. This conformationally restricted bicyclic system is a privileged motif in modern drug discovery, notably featured in highly potent adenosine A2A receptor antagonists and various CNS-active agents[1]. Establishing the absolute configuration of the bridgehead nitrogen and its adjacent stereocenters is non-negotiable for accurate Structure-Activity Relationship (SAR) modeling. However, the inherent conformational dynamics of the peripheral capping groups often complicate crystal lattice formation, making structural elucidation a significant bottleneck.

This guide objectively compares the efficacy of different crystallization techniques and X-ray diffraction technologies, providing field-proven protocols to help you secure publication-grade structural data for these challenging derivatives.

Part 1: Overcoming Packing Frustration: Crystallization Strategies

The primary challenge in small molecule crystallography is obtaining a single crystal of sufficient size and internal order. For octahydropyrido[1,2-a]pyrazine derivatives, rapid precipitation often yields twinned or microcrystalline powders due to the kinetic trapping of sub-optimal conformers.

Methodological Comparison: Vapor Diffusion vs. Slow Evaporation

Slow evaporation is the default technique for many synthetic chemists because of its operational simplicity. However, as the solvent evaporates, the concentration of trace impurities increases simultaneously, which can poison the growing crystal face. Furthermore, the rate of supersaturation is dictated by ambient conditions, offering poor thermodynamic control[2].

In contrast, vapor diffusion operates on a controlled thermodynamic gradient. By placing a solution of the compound in a good solvent within a closed system containing a volatile anti-solvent, the anti-solvent slowly diffuses into the solution[2]. The mechanistic rationale here is causality-driven: the gradual change in the dielectric constant of the solvent mixture allows the flexible capping groups of the octahydropyrido[1,2-a]pyrazine core to reversibly sample conformations. This slow equilibration prevents kinetic trapping, giving the molecules the necessary time to adopt the thermodynamically favored packing arrangement required for a highly ordered lattice.

VaporDiffusion InnerVial Inner Vial (Solvent) Crystal Nucleation & Growth InnerVial->Crystal Supersaturation VaporPhase Vapor Equilibration VaporPhase->InnerVial Diffusion OuterVial Outer Vial (Antisolvent) OuterVial->VaporPhase Volatilization

Thermodynamic equilibration during vapor diffusion crystallization.

Quantitative Data: Crystallization Performance

Table 1: Comparison of Crystallization Techniques for Bicyclic Amine Scaffolds

TechniqueMechanism of ActionTypical Crystal SizeMosaic Spread (Quality)Suitability for Bicyclics
Vapor Diffusion Thermodynamic gradient50–150 µmLow (<0.5°)Excellent
Microbatch (Oil) Controlled evaporation20–80 µmModerate (0.5°–1.0°)Good (Screening)
Slow Evaporation Kinetic concentration10–50 µmHigh (Often twinned)Poor
Self-Validating Protocol: Vapor Diffusion Crystallization
  • Sample Preparation : Dissolve 2–5 mg of the highly purified (>98% by HPLC) octahydropyrido[1,2-a]pyrazine derivative in 0.5 mL of a good solvent (e.g., dichloromethane) in a 2 mL inner glass vial.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/lint). Validation Check: The solution must be optically clear under a bright light; any particulate matter will induce premature, disordered nucleation.

  • Chamber Setup : Place the un-capped 2 mL vial into a 20 mL outer scintillation vial containing 3 mL of a volatile anti-solvent (e.g., pentane or diethyl ether)[2].

  • Sealing and Incubation : Tightly cap the 20 mL vial with a PTFE-lined cap and wrap the seal with Parafilm. Store the assembly in a vibration-free environment at a constant 20°C.

  • Harvesting : Inspect every 48 hours. Validation Check: Extract a candidate crystal and examine it under a polarized light microscope. Complete extinction of light upon stage rotation confirms a single crystal lattice rather than a twinned aggregate.

Part 2: Maximizing Diffraction Yield: X-ray Source Technologies

Even with optimized crystallization, octahydropyrido[1,2-a]pyrazine crystals often plateau at 20–50 µm in their longest dimension. When interrogating these microcrystals, the choice of X-ray source is the critical variable that dictates data resolution.

Methodological Comparison: Conventional Sealed Tube vs. Microfocus Sources

A conventional 2 kW water-cooled sealed tube produces a broad X-ray beam (often >300 µm in diameter). When a 30 µm crystal is placed in this beam, it intercepts less than 1% of the X-ray flux. The remainder of the beam scatters off the surrounding air and the mounting loop, creating a high background noise that swallows the weak, high-angle reflections necessary for absolute structure determination[3].

Microfocus sources (such as the Incoatec IµS), operating at a mere 30 W, utilize focusing multilayer optics to capture and condense the X-rays into a brilliant, narrow beam (typically 90–110 µm)[3][4]. The causality is straightforward: by matching the beam profile to the microcrystal's size, the signal-to-noise ratio ( I/σ(I) ) is exponentially improved. Furthermore, for derivatives containing heavy halogens (e.g., brominated capping groups), switching from Mo K α to Ag K α microfocus radiation drastically reduces absorption effects, yielding superior data quality[4].

Quantitative Data: X-ray Source Performance

Table 2: Comparison of X-ray Sources for <50 µm Bicyclic Crystals

Source TechnologyBeam ProfileX-ray Flux InterceptedTypical R1​ ValueMeasurement Time
Conventional Tube (Mo) Broad (>300 µm)< 5%> 8.0%48–72 hours
Microfocus (Mo K α ) Focused (110 µm)> 80%3.0% – 5.0%12–24 hours
Microfocus (Ag K α ) Focused (90 µm)> 85%< 3.0% (Heavy atoms)12–24 hours
Self-Validating Protocol: Microfocus Data Collection Workflow
  • Mounting : Coat the 30 µm crystal in paratone oil and mount it on a 50 µm MiTeGen loop.

  • Cryocooling : Transfer immediately to the goniometer under an N2​ cold stream (100 K). Validation Check: The oil must vitrify (turn clear and glass-like). If it turns opaque, crystalline ice has formed, which will produce parasitic diffraction rings that corrupt data integration.

  • Centering : Optically center the crystal, ensuring it remains within the 90 µm beam cross-hair at all omega and phi angles.

  • Unit Cell Screening : Collect 3 sets of 12-frame matrix scans (0.5° width, 10s exposure). Validation Check: The auto-indexing algorithm must return a Bravais lattice with a volume consistent with the expected molecular weight (typically 18–20 ų per non-hydrogen atom).

  • Full Integration : Execute a full hemisphere data collection strategy optimized for high redundancy (>4.0) to ensure accurate anomalous dispersion signals for absolute configuration assignment.

Workflow Synthesis Synthesis of Scaffold Purification Chromatographic Purification Synthesis->Purification Crystallization Vapor Diffusion Crystallization Purification->Crystallization Purity >98% Diffraction Microfocus X-ray Diffraction Crystallization->Diffraction Single Crystal Structure Absolute Configuration Assignment Diffraction->Structure Electron Density

Sequential workflow from scaffold synthesis to absolute configuration assignment.

Conclusion

For octahydropyrido[1,2-a]pyrazine derivatives, the combination of vapor diffusion crystallization and microfocus X-ray diffraction forms a robust, self-validating pipeline. By understanding the thermodynamic drivers of lattice formation and the geometric realities of X-ray flux, researchers can routinely achieve publication-quality structural data from previously intractable samples.

References

  • Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide Source: PubMed Central (PMC) URL:[Link]

  • A comparison of a microfocus X-ray source and a conventional sealed tube for crystal structure determination Source: ResearchGate URL:[Link]

  • Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to Docking Studies of Pyrazin-4-One Derivatives: Targeting CNS and Infectious Diseases

As drug discovery shifts toward increasingly complex targets—ranging from allosteric modulators of G-protein-coupled receptors (GPCRs) to highly selective kinase inhibitors—the choice of molecular scaffold becomes the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward increasingly complex targets—ranging from allosteric modulators of G-protein-coupled receptors (GPCRs) to highly selective kinase inhibitors—the choice of molecular scaffold becomes the primary determinant of success. Among privileged structures, pyrazin-4-one derivatives (and their closely related pyrazolo- and pyrido-fused analogs) have emerged as highly versatile, conformationally restricted pharmacophores.

This guide provides an objective, data-driven comparison of pyrazin-4-one derivatives against alternative scaffolds. By analyzing their docking performance, binding thermodynamics, and empirical validation, we establish a self-validating framework for researchers looking to deploy these scaffolds in targeted drug design.

Target Landscape & Comparative Performance

The rigid, planar nature of the pyrazin-4-one core, combined with its dual capacity to act as both a hydrogen bond donor (via the lactam NH) and acceptor (via the carbonyl oxygen), allows it to achieve superior binding affinities compared to more flexible or sterically hindered alternatives.

The table below summarizes the quantitative performance of pyrazin-4-one derivatives against traditional scaffolds across four distinct therapeutic targets.

Quantitative Comparison of Pyrazin-4-one Derivatives vs. Alternative Scaffolds
Target ProteinPyrazin-4-one Derivative (Lead)Binding Affinity / PotencyAlternative ScaffoldAlternative PotencyKey Interaction Mechanism
mGlu5 Receptor 6,7-dihydropyrazolo[1,5-a]pyrazin-4-oneEC₅₀ ~ nM rangeAcetylenic dihydronaphthyridinonesEC₅₀ ~ submicromolarTM3/TM5/TM6 allosteric pocket binding
GluN2A (NMDAR) Pyrazolo[1,5-a]pyrazin-4-oneHigh selectivity[2.2]paracyclophanesLow efficacyCation-π interaction with Arg755
MKK4 Kinase 1,4-dihydropyrido[3,4-b]pyrazin-3(2_H_)-oneIC₅₀ = 37 nMBI-D1870 (Dihydropteridinone)IC₅₀ ~ 200 nMHinge region backbone H-bonding
PDE10A Pyridazin-4(1_H_)-one (Compound 16f)IC₅₀ = 0.76 nMStandard PDE inhibitorsIC₅₀ > 10 nMBidentate interaction with Gln716

Data synthesized from comparative docking and in vitro studies.

Structural Basis of Binding: The Causality of Scaffold Superiority

Why do pyrazin-4-ones consistently outperform alternative scaffolds in these specific pockets? The causality lies in conformational restriction and electronic distribution .

For example, in the development of MKK4 inhibitors for liver regeneration, researchers scaffold-hopped from the unselective ribosomal S6 kinase inhibitor BI-D1870 to a 1,4-dihydropyrido[3,4-b]pyrazin-3(2_H_)-one core. This shift restricted the rotational degrees of freedom, locking the molecule into a bioactive conformation that perfectly satisfied the hydrogen-bonding requirements of the MKK4 hinge region, yielding an IC₅₀ of 37 nM ().

Similarly, in the central nervous system (CNS) space, the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold was utilized to develop positive allosteric modulators (PAMs) for the mGlu5 receptor. Older acetylenic dihydronaphthyridinones suffered from off-target toxicities and poor pharmacokinetic profiles. The pyrazin-4-one core provided a safer, highly potent alternative by stabilizing a specific active conformation of the receptor's transmembrane domain ().

Pathway Ligand Pyrazin-4-one Derivative Target Target Protein (e.g., mGlu5, MKK4) Ligand->Target Binds Interaction Key H-Bonding & Hydrophobic Contacts Target->Interaction Forms Conformation Receptor Conformational Shift Interaction->Conformation Induces Efficacy Enhanced Efficacy or Kinase Inhibition Conformation->Efficacy Results In

General mechanism of action and pharmacological pathway for pyrazin-4-one target engagement.

Step-by-Step Computational Workflow (Self-Validating System)

To ensure scientific integrity, docking studies of pyrazin-4-ones cannot rely on static, rigid-receptor models. Because these molecules often target highly flexible allosteric pockets (such as the GluN2A subunit of the NMDA receptor), a dynamic, self-validating computational loop is required.

Phase 1: In Silico Prediction
  • Target Protein Preparation: Crystal structures (e.g., from PDB) are imported. Causality: Proteins must be protonated at physiological pH (7.4) to accurately model the hydrogen-bond donor/acceptor states of key residues (like Gln716 in PDE10A or Arg755 in GluN2A).

  • Ligand Preparation & Conformational Search: Pyrazin-4-ones exhibit specific tautomeric states. Causality: Generating all low-energy conformers and tautomers ensures the docking algorithm does not miss the bioactive pose due to an incorrect input ionization state.

  • Induced Fit Docking (IFD): Standard rigid docking fails for allosteric modulators. Causality: IFD allows both the ligand and the receptor side-chains to move, accommodating the bulky substituents often attached to the pyrazin-4-one core without artificial steric clashes.

  • Molecular Dynamics (MD) Simulation & MM-GBSA: The top docked poses are subjected to 100 ns MD simulations. Causality: Docking scores are notoriously poor at ranking congeneric series. MD validates the stability of the pose (RMSD < 2.0 Å), and MM-GBSA calculates a thermodynamically rigorous binding free energy (ΔG) that correlates reliably with experimental IC₅₀ values.

DockingWorkflow PrepLig Ligand Preparation (Tautomer/Ionization States) IFD Induced Fit Docking (Glide IFD) PrepLig->IFD PrepProt Target Protein Prep (Protonation at pH 7.4) PrepProt->IFD MD MD Simulations (RMSD/RMSF Analysis) IFD->MD MMGBSA MM-GBSA Calculations (Free Energy) MD->MMGBSA Empirical Empirical Validation (In Vitro Assays) MMGBSA->Empirical

Computational workflow for docking pyrazin-4-one derivatives, from preparation to empirical validation.

Empirical Validation Methodologies

A computational model is only a hypothesis until empirically validated. The following step-by-step in vitro protocols form the second half of our self-validating system, ensuring that the predicted pyrazin-4-one binding poses translate to actual biological efficacy.

Protocol A: Radioligand Displacement Assay (Binding Affinity)

Purpose: To confirm that the pyrazin-4-one derivative physically occupies the predicted binding site.

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the target receptor (e.g., mGlu5 or GluN2A) and homogenize in a HEPES-buffered solution.

  • Incubation: Incubate 10 µg of membrane protein with a constant concentration of a radiolabeled standard (e.g., [³H]methoxy-PEPy for mGlu5) and varying concentrations of the pyrazin-4-one derivative (10⁻¹¹ to 10⁻⁴ M).

  • Equilibration & Filtration: Allow the mixture to reach equilibrium at room temperature for 60 minutes. Rapidly filter through GF/B glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Causality: A decrease in radioactivity directly correlates to the pyrazin-4-one compound successfully outcompeting the standard for the binding pocket, validating the MM-GBSA free energy predictions.

Protocol B: Functional Kinase Assay (Efficacy)

Purpose: For targets like MKK4, binding must translate to catalytic inhibition.

  • Reaction Assembly: Combine recombinant MKK4 enzyme, ATP, and a downstream substrate (e.g., JNK1) in a kinase buffer.

  • Inhibitor Addition: Add the pyrazin-4-one derivative (e.g., Compound 37) in a dose-response format.

  • Detection: Use a FRET-based or luminescence-based ATP depletion assay (like Kinase-Glo) to measure residual ATP after a 90-minute incubation. Causality: If the compound binds the hinge region as predicted by docking, it will competitively block ATP binding, leaving high levels of residual ATP in the well.

Conclusion

The pyrazin-4-one scaffold represents a highly privileged structural class that consistently outperforms older, more flexible chemotypes across a variety of challenging targets. Whether establishing bidentate interactions with conserved glutamine residues in phosphodiesterases () or forming crucial cation-π interactions in NMDA receptor allosteric sites (), the rigidity and hydrogen-bonding profile of pyrazin-4-ones make them ideal candidates for structure-based drug design. By coupling rigorous Induced Fit Docking with downstream empirical validation, researchers can confidently leverage this scaffold to develop highly selective, potent therapeutics.

References

  • Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry.[Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2_H_)-one MKK4 Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Design and synthesis of potent and selective pyridazin-4(1_H_)-one-based PDE10A inhibitors interacting with Tyr683 in the PDE10A selectivity pocket. Bioorganic & Medicinal Chemistry.[Link]

  • Nanomolar Inhibitors of Mycobacterium tuberculosis Glutamine Synthetase 1: Synthesis, Biological Evaluation and X-Ray Crystallographic Studies. Bioorganic & Medicinal Chemistry Letters.[Link]

Validation

Mastering Chiral Drug Quantitation in Biological Matrices: An LC-MS/MS Comparative Guide

As a Senior Application Scientist, I frequently encounter the dual challenge of resolving enantiomers while maintaining sub-nanogram sensitivity in complex biological matrices such as plasma, urine, and tissue homogenate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dual challenge of resolving enantiomers while maintaining sub-nanogram sensitivity in complex biological matrices such as plasma, urine, and tissue homogenates. The US Food and Drug Administration (FDA) mandates that enantiomers of chiral active pharmaceutical ingredients (APIs) be treated as distinct compounds due to their divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1].

While high-performance liquid chromatography (HPLC) with UV detection has historically served as the workhorse for chiral purity assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for bioanalysis. LC-MS/MS offers exceptional selectivity, virtually eliminating interference from endogenous substances and co-administered drugs[2]. This guide objectively compares chiral separation strategies, evaluates stationary phase performance, and provides field-proven, self-validating protocols for your bioanalytical workflows.

Strategic Comparison: Direct vs. Indirect Chiral Separation

When designing an LC-MS/MS bioanalytical assay, the foundational decision is how to achieve chiral recognition without compromising ionization efficiency.

  • Indirect Method (Chiral Derivatization): This approach involves reacting enantiomers with a chiral derivatization reagent (CDR) to form diastereomers, which are subsequently separated on a standard achiral reversed-phase (RP) column (e.g., C18).

    • The Causality of Limitations: While this allows the use of highly MS-compatible mobile phases (e.g., water/acetonitrile with formic acid), the derivatization reaction is often incomplete and introduces matrix-dependent kinetic variability. Furthermore, it risks enantiomeric interconversion during sample preparation, compromising the integrity of the in vivo data.

  • Direct Method (Chiral Stationary Phases - CSPs): The direct separation of enantiomers on a column packed with a chiral selector is the preferred approach for modern LC-MS/MS[3].

    • The Causality of Superiority: Direct separation minimizes sample handling, ensuring the exact enantiomeric ratio from the biological matrix is preserved. The challenge, however, lies in selecting a CSP that operates efficiently in mobile phases amenable to Electrospray Ionization (ESI).

Evaluating Chiral Stationary Phases (CSPs) for ESI-MS Compatibility

The fundamental bottleneck in chiral LC-MS/MS is the ESI interface. Traditional normal-phase (NP) chromatography, which relies on non-polar solvents like hexane, severely suppresses ionization and poses flammability risks in the MS source. Therefore, CSPs compatible with reversed-phase (RP) or polar organic mode (POM) are essential[4].

Table 1: Comparative Performance of CSPs in LC-MS/MS Bioanalysis
CSP TypeCommon SelectorsLC-MS/MS CompatibilityTypical Mobile PhaseCausality of Performance in Bioanalysis
Macrocyclic Glycopeptides Vancomycin, Teicoplanin (e.g., Chirobiotic)Excellent Methanol / Aqueous Ammonium FormateHighly amenable to RP and POM. Volatile buffers enhance ESI efficiency without compromising chiral recognition[4].
Polysaccharide Derivatives Amylose/Cellulose carbamatesModerate to Good Acetonitrile / Water (RP-modified)Traditionally NP, but modern superficially porous RP versions exist. Requires careful tuning of volatile additives to prevent MS fouling.
Protein-based AGP, HSA, CBHGood Phosphate/Acetate buffersExcellent for direct injection of biological fluids, but suffers from low loading capacity and requires volatile buffer substitution for MS[1].
Cyclodextrins Hydroxypropyl-β-CDGood Methanol / WaterOperates well in RP mode. Excellent for specific small polar chiral drugs, but rigid cavity size restricts universal application[5].
Quantitative Comparison: Metoprolol Enantiomers in Human Plasma

To illustrate the performance differences, Table 2 summarizes validated methods for the extraction and quantitation of Metoprolol enantiomers. The macrocyclic RP approach demonstrates superior efficiency and sensitivity.

Table 2: Quantitative Data for Metoprolol LC-MS/MS Assays
Method / CSPSeparation ModeSample PrepLinear Range (ng/mL)Run Time (min)Ref
Chiralpak AD Direct (Normal Phase)LLE1.0 - 100~15.0[6]
Chirobiotic T Direct (Reversed Phase)SPE0.5 - 5011.0[6]
Indirect (CDR) Achiral (Reversed Phase)LLE + Deriv.2.5 - 50>20.0[6]

Mitigating Matrix Effects: A Self-Validating System

In LC-MS/MS, co-eluting endogenous matrix components—particularly phospholipids from plasma—compete with the analyte for charge droplets in the ESI source, causing severe ion suppression[1]. A robust assay must act as a self-validating system by pairing rigorous sample cleanup with Stable Isotope-Labeled (SIL) internal standards.

MatrixEffect cluster_0 Matrix Effect Mitigation Strategy N1 Endogenous Phospholipids (Ion Suppression Source) N2 Solid Phase Extraction (Physical Removal) N1->N2 Extraction N3 Stable Isotope-Labeled IS (Co-elution Compensation) N1->N3 Internal Standard N4 Normalized Ionization (Accurate Quantitation) N2->N4 Clean Extract N3->N4 Ratio Calculation

Fig 1. Logical system for mitigating matrix-induced ion suppression in ESI-MS/MS.

Experimental Protocol: Optimized Solid-Phase Extraction (SPE) for Chiral Amines

This protocol leverages a mixed-mode cation exchange (MCX) or HybridSPE approach to selectively extract basic chiral drugs (e.g., Metoprolol) while aggressively depleting phospholipids[4]. Sample preparation techniques like SPE are vital for handling complex matrices and offer superior recovery yields compared to basic protein precipitation[7][8].

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a 96-well plate. Add 20 µL of SIL-internal standard (e.g., Metoprolol-d7). Add 200 µL of 2% orthophosphoric acid.

    • Causality: The acid disrupts drug-protein binding and fully ionizes the basic amine, ensuring maximum retention on the cation-exchange sorbent.

  • Cartridge Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water through the SPE cartridge[7].

    • Causality: Solvates the sorbent ligands, preparing them to effectively bind the analytes.

  • Sample Loading: Load the pre-treated plasma onto the cartridge at a controlled flow rate (1 mL/min)[7].

  • Washing (Crucial for Selectivity):

    • Wash 1: 1.0 mL of 0.1N HCl. (Removes polar, water-soluble interferences while the drug remains ionically bound).

    • Wash 2: 1.0 mL of 100% Methanol. (Removes hydrophobic interferences and phospholipids; the analyte remains bound due to the strong ionic interaction).

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the basic analyte, breaking the ionic bond with the sorbent and allowing it to elute in the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the chiral LC mobile phase (e.g., 15 mM ammonium formate in methanol).

    • Causality: Reconstituting in the exact mobile phase prevents solvent-mismatch peak distortion upon injection[4].

Workflow Execution & Assay Validation

To ensure the trustworthiness of the quantitative data, the assay must be validated according to ICH M10 bioanalytical guidelines. A critical self-validating check in chiral LC-MS/MS is the assessment of Enantiomeric Cross-talk . You must inject the pure (R)-enantiomer at the Upper Limit of Quantification (ULOQ) and monitor the (S)-enantiomer channel, and vice versa. This proves that chiral inversion does not occur during the extraction protocol or within the heated ESI source.

Workflow A Biological Sample (Plasma/Urine) B Sample Prep (SPE / LLE) A->B C Chiral LC Separation (RP-CSPs) B->C D ESI-MS/MS Detection C->D E Data Analysis & PK/PD Profiling D->E

Fig 2. End-to-end LC-MS/MS workflow for chiral drug quantitation in biological matrices.

Conclusion

Transitioning chiral analysis from standard LC-UV to LC-MS/MS requires a paradigm shift. The Application Scientist must balance the thermodynamic requirements of chiral recognition (often favoring non-polar environments) with the ionization requirements of the mass spectrometer (demanding polar, volatile solvents). By utilizing macrocyclic glycopeptide CSPs in reversed-phase mode and coupling them with rigorous SPE protocols, laboratories can achieve robust, sub-nanogram enantioselective quantitation in biological matrices.

References
  • Title: Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)
  • Source: americanpharmaceuticalreview.
  • Source: diva-portal.
  • Source: opentrons.
  • Source: researchgate.
  • Source: mdpi.
  • Source: lcms.
  • Source: nih.gov (PMC)

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

Disclaimer: Specific safety, handling, and toxicological data for (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one are not extensively published. The following guidance is therefore predicated on established best practices for h...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific safety, handling, and toxicological data for (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one are not extensively published. The following guidance is therefore predicated on established best practices for handling novel, solid organic compounds, particularly heterocyclic amines, for which toxicological properties are not fully characterized. This guide is not a substitute for a comprehensive, institution-specific risk assessment, which must be conducted by qualified safety professionals before any handling.[1] Always consult your institution's safety guidelines.

Foundational Principles: A Proactive Approach to Safety

As drug development professionals, our primary directive is to innovate without compromising safety. When working with novel compounds like (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one, a derivative of the octahydropyrido[1,2-a]pyrazine scaffold, we must operate under the precautionary principle.[2] This means assuming the compound is potentially hazardous until proven otherwise. This guide is structured to build a multi-layered safety system, starting from engineering controls—our most robust defense—and moving to the essential last line of defense: Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment

Potential Hazard GHS Classification (Anticipated) Rationale and Immediate Precautions
Skin Irritation Warning (H315)Assumed to cause skin irritation upon contact.[3][5] Prolonged or repeated exposure should be avoided. Immediate washing is required after any contact.
Serious Eye Irritation Warning (H319)Direct contact with the solid or solutions may cause serious eye irritation.[3][5] The use of appropriate eye protection is mandatory.
Respiratory Irritation Warning (H335)Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6] All handling of the solid must be performed in a ventilated enclosure.
Acute Toxicity Warning (H302+H312+H332)Assumed to be potentially harmful if swallowed, in contact with skin, or if inhaled.[5][7] Minimize all routes of exposure.

The First Line of Defense: Engineering Controls

Reliance on PPE alone is insufficient. Engineering controls are designed to remove the hazard at its source, providing a passive layer of protection.

  • Chemical Fume Hood: All manipulations of solid (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[1][8] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.[9]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[10][11]

  • Safety Stations: Ensure unobstructed access to a safety shower and an eyewash station.[10][12] These are not optional; they are critical emergency systems.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and informed. The following workflow outlines the decision-making process for appropriate PPE selection.

PPE_Workflow cluster_prep Preparation & Assessment cluster_solid Handling Solid Compound cluster_solution Handling Solution cluster_post Post-Handling Start Begin Task with (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one Assess Assess Task: Solid or Solution? Start->Assess Solid Weighing / Transfer Assess->Solid Solid Solution Reactions / Transfers Assess->Solution Solution PPE_Solid Mandatory PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat - N95 Respirator (if indicated by risk assessment) Solid->PPE_Solid In Fume Hood Disposal Dispose of Contaminated PPE & Waste Properly PPE_Solid->Disposal PPE_Solution Mandatory PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Solution->PPE_Solution In Fume Hood PPE_Solution->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: PPE Selection and Handling Workflow.

Detailed PPE Specifications
Protection Area Required PPE Rationale and Best Practices
Eye/Face Protection Chemical safety gogglesProvides a complete seal around the eyes to protect against dust, splashes, and vapors. Standard safety glasses with side shields are insufficient.[1]
Skin Protection (Hands) Chemically resistant gloves (Nitrile recommended)Nitrile gloves offer good resistance to a range of chemicals.[1][13] For handling solids or concentrated solutions, double-gloving is recommended.[14] Always inspect gloves for tears or degradation before use.[9][12] Remove the outer glove immediately after handling the compound and dispose of it as chemical waste.
Skin Protection (Body) Laboratory coatA fully buttoned lab coat protects skin and personal clothing from contamination.[1]
Respiratory Protection N95 Respirator or higherWhile a fume hood is the primary control, a risk assessment may indicate the need for respiratory protection, especially if there's a risk of generating dust outside of a hood.[1] Ensure proper fit-testing and training.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures experimental reproducibility.

  • Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clean and uncluttered.[9] Assemble all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Compound Retrieval: Retrieve the container from its storage location. Keep it tightly sealed until you are inside the fume hood.[15]

  • Weighing and Transfer:

    • Perform all weighing operations on an analytical balance located inside the fume hood or in a dedicated ventilated balance enclosure.

    • Use a clean spatula to transfer the solid. Avoid creating dust by handling the material gently.[1]

    • If a small amount of solid adheres to the container opening, carefully wipe it with a solvent-dampened cloth, which should then be disposed of as hazardous waste.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. Ensure the vessel is appropriately sized.

  • Post-Handling Cleanup:

    • Tightly seal the primary container of the compound and return it to storage.

    • Decontaminate any surfaces with an appropriate solvent and wipe. Dispose of cleaning materials as hazardous waste.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Dispose of gloves and any other disposable items in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water.[9][16]

Emergency & Disposal Plans

Spill Response
  • Minor Spill (Solid):

    • Ensure the area remains well-ventilated, preferably within the fume hood.[1]

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.

    • Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[1]

    • Decontaminate the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Large Spill: Evacuate the immediate area and follow your institution's emergency procedures.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[8][15]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water.[15] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][17]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[15][17] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.

Waste Disposal

All waste containing (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous chemical waste.[18] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Do not let the product enter drains.[8][17]

References

  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • British Pharmacopoeia. (2020, April 17). Safety data sheet. Retrieved from [Link]

  • Universal Industrial Gases, Inc. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Neogen. (n.d.). LESS Medium Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). (9aR)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). octahydro-1H-pyrido(1,2-a)piperazine-1,4-dione. Retrieved from [Link]

  • University of California, Davis. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Sdfine. (n.d.). pyrrolidine GHS Safety Data Sheet. Retrieved from [Link]

  • Sdfine. (n.d.). pyridine GHS Safety Data Sheet. Retrieved from [Link]

  • Universal Industrial Gases, Inc. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Retrieved from [Link]

  • NextSDS. (n.d.). octahydro-1H-pyrido[1,2-a]piperazine-1,4-dione. Retrieved from [Link]

  • KBS Coatings. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrazineamide. Retrieved from [Link]

  • InstaGroup. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • PubMed. (2020, January 15). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Retrieved from [Link]

  • PubMed. (2006, December 14). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
Reactant of Route 2
(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
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